1-CHLOROHEXANE-D13
Description
Properties
CAS No. |
1219798-45-4 |
|---|---|
Molecular Formula |
C6ClD13 |
Molecular Weight |
133.7005231 |
Synonyms |
1-CHLOROHEXANE-D13 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 1-Chlorohexane-d13 – Properties, Synthesis, and Applications
Introduction
1-Chlorohexane-d13 (Perdeutero-1-chlorohexane) is the fully deuterated isotopologue of 1-chlorohexane, where all thirteen hydrogen atoms have been replaced by deuterium (
As a Senior Application Scientist, I present this guide to bridge the gap between theoretical isotope chemistry and practical laboratory application. The substitution of hydrogen with deuterium significantly alters the compound's mass and vibrational frequency (the Kinetic Isotope Effect) without fundamentally changing its electronic steric profile, making it an ideal "silent" probe in complex chemical matrices.
Core Identity
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1219798-45-4 |
| Formula | |
| Molecular Weight | 133.70 g/mol (approx.)[1] |
| Synonyms | Hexyl-d13 chloride; Perdeuterohexyl chloride |
Physical Properties: Isotope Effects
The physical behavior of this compound closely mirrors its protio (non-deuterated) counterpart, 1-chlorohexane (
Comparative Properties Table
Note: Values for d13 are derived from isotopic scaling laws where experimental data is proprietary or limited.
| Property | 1-Chlorohexane (Protio) | This compound (Deutero) | Scientific Rationale |
| Molar Mass | 120.62 g/mol | 133.70 g/mol | Addition of 13 neutrons ( |
| Density ( | 0.879 g/mL | ~0.974 g/mL | Mass increases (~10.8%) while molar volume remains nearly constant. |
| Boiling Point | 134 °C | 133–134 °C | Deuterated alkanes often show slightly lower BPs due to lower polarizability of C-D bonds vs C-H. |
| Refractive Index ( | 1.419 | ~1.414 | Lower polarizability of the C-D bond reduces the refractive index. |
| Phase | Colorless Liquid | Colorless Liquid | No phase change induced by isotopology at STP. |
Expert Insight: The Density Shift
Researchers often overlook the density change. When using this compound as an internal standard in gravimetric analysis, you must account for the ~10% increase in density. Using the protio density value will introduce a systematic error in concentration calculations.
Chemical Properties & Reactivity
Kinetic Isotope Effect (KIE)
The primary chemical distinction of this compound is the stability of the Carbon-Deuterium (C-D) bond.
-
Bond Energy: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.
-
Metabolic Stability: In drug development, this compound is used to study oxidative dehalogenation or hydroxylation. The Primary KIE (
) can range from 2 to 7, significantly slowing down metabolic breakdown at the deuterated sites.
Nucleophilic Substitution ( )
Like its protio analogue, this compound undergoes
-
Reaction:
-
Rate: Secondary isotope effects (at the
-carbon) may cause a negligible decrease in reaction rate ( ), making it a reliable electrophile for synthesizing labeled hexyl derivatives.
Synthesis and Production
The synthesis of this compound typically follows the chlorination of 1-hexanol-d13 . This route is preferred over direct chlorination of hexane-d14, which yields inseparable mixtures of isomers.
Validated Synthetic Workflow
Precursor: 1-Hexanol-d13 (CAS: 204244-84-8)
Reagent: Thionyl Chloride (
Step-by-Step Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and
inlet. -
Charging: Add 1-hexanol-d13 (1.0 eq) to the flask.
-
Addition: Dropwise add Thionyl Chloride (1.2 eq) at
. The reaction is exothermic.[2]-
Mechanism:
-
-
Reflux: Heat to mild reflux (80 °C) for 2–4 hours to drive the
substitution and off-gas . -
Workup: Cool, wash with water (to remove residual acid), then 10%
, then brine. -
Purification: Dry over
and distill. Collect the fraction at 132–134 °C.
Figure 1: Synthetic pathway for this compound via Thionyl Chloride dechlorination.
Analytical Characterization
Verifying the identity of this compound requires understanding how deuterium impacts spectroscopy.
NMR Spectroscopy
- NMR: Silent. A pure sample will show no peaks (except for residual protio impurities, typically < 1%).
-
NMR:
-
Chemical Shifts: Similar to protio (C1
45 ppm), but slightly upfield due to the isotope effect. -
Splitting: Carbon signals appear as multiplets (septets or quintets) due to spin-spin coupling with deuterium (
Hz). -
Intensity: Signals are weaker due to the lack of Nuclear Overhauser Effect (NOE) and splitting.
-
- (Deuterium) NMR: Used to confirm the presence of D. Shows peaks corresponding to the alkyl chain environment.
Mass Spectrometry (GC-MS)
-
Molecular Ion (
):-
Dominant peaks at m/z 133 (
) and m/z 135 ( ) in a 3:1 ratio. -
Fragmentation will show losses of
units (mass 16) rather than units (mass 14).
-
Figure 2: Analytical decision tree for validating this compound purity.
Applications in Drug Development
Metabolic Stability Probes
This compound is used to synthesize deuterated drug analogs. By incorporating the stable hexyl-d13 chain into a drug candidate, researchers can block metabolic "hotspots" (sites prone to oxidation by Cytochrome P450).
-
Benefit: Increases the biological half-life (
) of the drug. -
Mechanism: The C-D bond is harder to break than C-H, reducing the rate of clearance.
Internal Standard for Quantitation
In environmental analysis or toxicology, this compound serves as an ideal Internal Standard (IS) .
-
Chromatography: It co-elutes (or elutes very close to) standard 1-chlorohexane.
-
Mass Spec: It is mass-resolved (shifted by +13 Da), allowing precise quantification of the analyte without matrix interference.
Safety and Handling
While deuterium is non-toxic, the chemical nature of the alkyl halide remains hazardous.
-
Flammability: Highly Flammable Liquid (Flash Point
). -
Toxicity: Irritant to eyes, skin, and respiratory system. May cause narcosis at high concentrations.
-
Storage: Store in a cool, dry place under inert gas (
or Ar) to prevent hydrolysis over long periods.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10992, 1-Chlorohexane. Retrieved from [Link]
-
Pharmaffiliates. 1-Chlorohexane D13 Reference Standard. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Alkyl Halide synthesis via Thionyl Chloride).
Sources
Technical Guide: Synthesis and Preparation of 1-Chlorohexane-d13
Topic: Synthesis and Preparation of 1-CHLOROHEXANE-D13 Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Synthetic Chemists, Isotope Specialists, and Drug Discovery Researchers.
Executive Summary
This compound (
This guide outlines the "Gold Standard" preparation via the Deoxychlorination of 1-Hexanol-d13 . Unlike radical chlorination of hexane—which suffers from poor regioselectivity—this nucleophilic substitution route guarantees high isomeric purity (>99%) and isotopic retention. Two methodologies are detailed: the robust Thionyl Chloride (
Strategic Synthesis Architecture
The synthesis of deuterated alkyl halides requires strict adherence to "Deuterium Hygiene"—minimizing exposure to atmospheric moisture and non-deuterated exchangeable protons, although the C-D bond itself is robust.
Route Selection Logic
-
Route A: Radical Chlorination (
): REJECTED. Produces a statistical mixture of 1-, 2-, and 3-chloro isomers. Separation of isomers is energetically inefficient. -
Route B: Thionyl Chloride (
): PRIMARY. High atom economy, gaseous byproducts ( , ) facilitate purification, and excellent scalability. -
Route C: Appel Reaction (
): ALTERNATIVE. Neutral pH, mild conditions. Ideal if the substrate contains acid-sensitive moieties (unlikely for simple hexyl chains, but useful for complex derivatives).
Figure 1: Decision matrix for synthesis routes. The Thionyl Chloride route is prioritized for its regioselectivity and ease of purification.
Primary Protocol: Thionyl Chloride Deoxychlorination
This method utilizes the
Materials & Reagents
| Reagent | Role | Purity Requirement |
| 1-Hexanol-d13 | Substrate | >98 atom% D; Anhydrous |
| Thionyl Chloride ( | Chlorinating Agent | Distilled; >99% |
| Pyridine | HCl Scavenger/Catalyst | Anhydrous; stored over KOH |
| Dichloromethane (DCM) | Solvent (Optional) | Anhydrous |
| Calcium Chloride ( | Drying Agent | Granular |
Step-by-Step Methodology
Phase 1: Setup and Addition
-
Apparatus Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a
drying tube (or line).-
Critical: Moisture entering the system will hydrolyze
to and , reducing stoichiometry.
-
-
Charging: Charge the RBF with 1-Hexanol-d13 (1.0 equiv) and Pyridine (1.1 equiv). Cool to 0°C in an ice bath.
-
Controlled Addition: Add Thionyl Chloride (1.2 equiv) dropwise via the addition funnel over 30–45 minutes.
-
Observation: Massive gas evolution (
and ) will occur. Ensure the fume hood sash is low. -
Reaction:
-
Phase 2: Reaction and Reflux [1]
-
Warming: Once addition is complete, allow the mixture to warm to room temperature.
-
Reflux: Heat the mixture to reflux (approx. 80–90°C internal temp) for 2–4 hours.
-
Checkpoint: Monitor gas evolution. The reaction is complete when gas evolution ceases.
-
Phase 3: Workup and Purification
-
Quench: Cool to room temperature. Pour the mixture carefully onto crushed ice/water to quench excess
. -
Extraction: Extract the aqueous mixture with
or Pentane ( mL). -
Wash: Wash the combined organic layers with:
-
Water (
) -
Sat.
(to neutralize residual acid) -
Brine (
)
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). -
Distillation: Perform fractional distillation. Collect the fraction boiling at 133–135°C (atmospheric pressure).
Alternative Protocol: The Appel Reaction
Useful for small-scale, high-value synthesis where acidic byproducts must be avoided.
Reaction Scheme
Methodology
-
Dissolve Triphenylphosphine (
) (1.2 equiv) in anhydrous . -
Add 1-Hexanol-d13 (1.0 equiv).
-
Add Carbon Tetrachloride (
) (1.5 equiv) dropwise at 0°C. -
Stir at room temperature for 12 hours.
-
Workup: Add pentane to precipitate the Triphenylphosphine Oxide (
). Filter off the solid. -
Concentrate the filtrate and distill the residue to obtain This compound .[2]
Analytical Characterization
Validation of the product requires confirming isotopic purity and chemical structure.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Expected Signal (this compound) | Notes |
| Silent (No peaks) | Residual proton peaks indicate <99% D. | |
| Broad peaks corresponding to alkyl chain | Confirms presence of Deuterium. | |
| Multiple septets (due to C-D coupling) |
Physical Properties Data
| Property | Value (Non-Deuterated) | Expected Value (d13) |
| Molecular Weight | 120.62 g/mol | ~133.7 g/mol |
| Boiling Point | 134°C | 133–134°C |
| Density | 0.879 g/mL | ~0.97 g/mL (Est.) |
| Appearance | Colorless Liquid | Colorless Liquid |
Safety & Handling
Specific Hazards
-
Thionyl Chloride: Reacts violently with water to release toxic
and gas. Causes severe skin burns. -
This compound: Flammable liquid (Flash point ~27°C).[3] Alkyl halides are potential alkylating agents; handle with gloves to prevent skin absorption.
-
Carbon Tetrachloride (Appel Route): Hepatotoxic and carcinogenic. Use only in a closed system.
Deuterium Hygiene
-
Store this compound over molecular sieves (4Å) to prevent hydrolysis over long periods.
-
Glassware must be oven-dried (>120°C for 4 hours) prior to synthesis to prevent H/D exchange during the alcohol stage.
Workflow Visualization
Figure 2: Operational workflow for the Thionyl Chloride synthesis route.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for alkyl chlorides from alcohols).
-
Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage." Angewandte Chemie International Edition, 14(12), 801–811, 1975.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10992, 1-Chlorohexane.
-
Cambridge Isotope Laboratories. Deuterated Solvents and Reagents. (General handling of deuterated compounds).
Sources
Introduction: The Role of Deuterated Compounds in Modern Research
An In-Depth Technical Guide to 1-CHLOROHEXANE-D13: Properties, Applications, and Advanced Bioanalytical Protocols
In the landscape of contemporary drug development and analytical science, stable isotope-labeled compounds are indispensable tools. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly influence a molecule's properties in a predictable manner. This guide focuses on this compound, the deuterated analog of 1-chlorohexane. While the physical and chemical behaviors of isotopologues are nearly identical, the increased mass of deuterium strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond. This seemingly subtle alteration, known as the kinetic isotope effect (KIE), provides significant advantages in specific applications. This guide will provide an in-depth overview of the properties of this compound, with a primary focus on its application as an internal standard in mass spectrometry for quantitative analysis, a critical process in pharmaceutical research and development.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are detailed below. It is important to note that while some properties are specific to the deuterated form, others, such as boiling point and density, are often reported for the non-deuterated analog, 1-chlorohexane, and are expected to be very similar.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1219798-45-4 | [1] |
| Molecular Formula | C6D13Cl | [1] |
| Molecular Weight | 133.7 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 132-136 °C (for 1-chlorohexane) | [4][5] |
| Density | 0.88 g/cm³ at 20 °C (for 1-chlorohexane) | [4][5] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [3] |
| Storage | 2-8°C Refrigerator | [1] |
Core Application: The Gold Standard for Quantitative Analysis
The primary and most critical application of this compound in research and drug development is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry (MS).
The Principle of Isotope Dilution Mass Spectrometry
Quantitative analysis of molecules in complex matrices like plasma, urine, or tissue is fraught with challenges, including sample loss during preparation and variations in instrument response due to matrix effects.[6] Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues.[6] It involves adding a known quantity of a SIL-IS, such as this compound, to the sample at the earliest stage of preparation.[7]
Because the SIL-IS is chemically identical to the analyte (the non-deuterated compound of interest), it experiences the same sample loss and ionization suppression or enhancement during analysis.[7][8] The mass spectrometer, however, can differentiate between the analyte and the SIL-IS due to their mass difference. By measuring the ratio of the analyte's signal to the SIL-IS's signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.[7]
Why this compound is an Ideal Internal Standard
-
Co-elution: In chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) that are coupled with MS, this compound will have nearly identical retention times to the analyte, 1-chlorohexane. This co-elution ensures that both compounds experience the same matrix effects at the same time, leading to more accurate correction.[7]
-
Identical Chemical Behavior: Its chemical and physical properties are so similar to the analyte that it behaves identically during extraction, derivatization, and other sample preparation steps.[7]
-
Mass Difference: The mass difference between this compound and 1-chlorohexane is significant enough to prevent isotopic overlap in the mass spectrum, ensuring clear differentiation and measurement of each compound.
-
Absence in Samples: As a synthetic, deuterated compound, it will not be naturally present in biological or environmental samples.[7]
Experimental Workflow for Quantitative Analysis using a SIL-IS
The following diagram illustrates a typical workflow for the quantification of an analyte in a complex matrix using a stable isotope-labeled internal standard.
Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of 1-Chlorohexane in a Water Sample by GC-MS
This protocol describes a method for quantifying the volatile organic compound 1-chlorohexane in a water sample using this compound as an internal standard. This methodology is relevant for environmental monitoring or process chemistry.
Materials and Reagents
-
1-Chlorohexane (analyte standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Sodium chloride (for salting out)
-
2 mL GC vials with screw caps and septa
-
Calibrated micropipettes
Preparation of Standard and Stock Solutions
-
Analyte Primary Stock (1 mg/mL): Accurately weigh 10 mg of 1-chlorohexane and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Internal Standard Solution (10 µg/mL): Dilute 1 mL of the IS stock solution to 10 mL with methanol.
Preparation of Calibration Curve Standards
-
Label a series of GC vials (e.g., CAL-1 to CAL-7).
-
To each vial, add 1 mL of deionized water.
-
Add 10 µL of the Working Internal Standard Solution (10 µg/mL) to each vial. This results in a constant IS concentration of 100 ng/mL.
-
Spike each vial with varying amounts of the 1-chlorohexane primary stock or diluted working standards to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
Sample Preparation
-
For each unknown water sample, place 1 mL into a GC vial.
-
Add 10 µL of the Working Internal Standard Solution (10 µg/mL).
-
Liquid-Liquid Extraction (LLE):
-
Add approximately 0.3 g of sodium chloride to each vial (calibration standards and samples) to increase the ionic strength of the aqueous phase.
-
Add 500 µL of hexane to each vial.
-
Cap the vials tightly and vortex for 2 minutes to extract the analytes into the hexane layer.
-
Centrifuge for 5 minutes at 3000 rpm to separate the layers.
-
Carefully transfer the upper hexane layer to a new GC vial for analysis.
-
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Program: 40°C for 2 min, ramp at 10°C/min to 150°C, hold for 1 min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Chlorohexane: Monitor ions m/z 91 and 93 (for quantification and qualification).
-
This compound: Monitor ion m/z 104.
-
Data Analysis
-
Integrate the peak areas for the selected ions for both 1-chlorohexane and this compound.
-
Calculate the peak area ratio (Area of 1-chlorohexane / Area of this compound) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of 1-chlorohexane. Perform a linear regression.
-
For the unknown samples, calculate their peak area ratio and determine the concentration of 1-chlorohexane using the regression equation from the calibration curve.
Broader Applications in Drug Development
Beyond its use as an internal standard, the principle of deuteration, as embodied by compounds like this compound, has broader implications in drug development.
-
Metabolic Fate Studies: Deuterium labeling is a powerful technique for tracing the metabolic pathways of a drug candidate. By tracking the deuterated fragments using mass spectrometry, researchers can identify metabolites with high confidence.[9]
-
The "Deuterium Switch": This strategy involves intentionally replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule. The stronger C-D bond can slow down metabolism, leading to improved pharmacokinetic properties such as a longer half-life, increased drug exposure, and potentially a better safety profile by reducing the formation of reactive metabolites.[10][11] This has led to the development and FDA approval of deuterated drugs like deutetrabenazine.[10][11]
Conclusion
This compound is more than just a deuterated molecule; it is a high-precision tool that enables researchers and drug development professionals to achieve accurate and reliable quantitative data. Its primary role as a stable isotope-labeled internal standard in mass spectrometry is fundamental to bioanalysis, ensuring that data is robust and reproducible. The principles underlying its application—the kinetic isotope effect and isotope dilution—are foundational concepts that continue to drive innovation in analytical chemistry and pharmaceutical sciences, from routine quantification to the design of next-generation therapeutics.
References
-
Pharmaffiliates. CAS No: 1219798-45-4 | Chemical Name: 1-Chlorohexane D13. [Link]
-
Merck Index. 1-Chlorohexane. [Link]
-
Wikipedia. 1-Chlorohexane. [Link]
-
National Institute of Standards and Technology (NIST). Hexane, 1-chloro-. [Link]
-
Vibzzlab. 1-Chlorohexane (n- hexyl chloride) Organic Synthesis. YouTube. [Link]
-
PubChem. 1-Chlorohexane. [Link]
-
Bartleby. Idenitfy the fragments of 1-chlorohexane in the mass spectrum. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 1-Chlorohexane: A Key Intermediate for Chemical Synthesis. [Link]
-
National Institute of Standards and Technology (NIST). Hexane, 1-chloro- Mass Spectrum. [Link]
-
Ly, M., et al. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. PMC. [Link]
-
SpectraBase. 1-Chlorohexane. [Link]
-
Pirali, T., et al. Deuterium in drug discovery: progress, opportunities and challenges. PMC. [Link]
-
Flagship Pioneering. From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
Reddit. How would I pick a suitable internal standard?[Link]
-
Chiron. Why do toxicologists need an internal standard?[Link]
-
Li, W., et al. Applications of deuteration and methods for H/D exchange. ResearchGate. [Link]
-
Owen, L. J., et al. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-Chlorohexane for synthesis 544-10-5 [sigmaaldrich.com]
- 5. 1-Chlorohexane for synthesis 544-10-5 [sigmaaldrich.com]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiron.no [chiron.no]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
Methodological & Application
Application Note: Utilizing 1-CHLOROHEXANE-D13 as an Internal Standard for Enhanced Accuracy in GC-MS Analysis
Abstract
This application note provides a comprehensive guide for the utilization of 1-chlorohexane-d13 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile and semi-volatile organic compounds. The use of a stable isotope-labeled internal standard is a robust technique to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of analytical measurements. This document outlines the fundamental principles of internal standardization, the rationale for selecting this compound, a detailed experimental protocol, and data analysis guidelines for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Precision in Quantitative GC-MS
Gas Chromatography-Mass Spectrometry is a cornerstone of modern analytical chemistry, prized for its high sensitivity and specificity in identifying and quantifying a vast array of chemical compounds. However, achieving accurate and reproducible quantitative results can be challenging due to a multitude of factors that can introduce variability into the analytical workflow. These can include sample matrix effects, analyte loss during sample preparation, and fluctuations in instrument performance.
The internal standard method is a powerful strategy to mitigate these sources of error.[1] By introducing a known amount of a non-native compound—the internal standard—to every sample, standard, and blank, variations in the analytical process affect both the analyte and the internal standard similarly. The quantification is then based on the ratio of the analyte response to the internal standard response, effectively normalizing the results and enhancing the reliability of the data.
Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry.[2] Their near-identical chemical and physical properties to the corresponding native analyte ensure they co-elute and experience similar ionization and fragmentation, yet are distinguishable by their mass-to-charge ratio (m/z). This compound, a deuterated analog of 1-chlorohexane, serves as an excellent internal standard for a range of chlorinated hydrocarbons and other volatile organic compounds (VOCs).
Why this compound? A Rationale for Selection
The selection of an appropriate internal standard is critical for the success of a quantitative GC-MS method. This compound offers several key advantages:
-
Chemical Similarity: As a deuterated alkyl halide, it closely mimics the chromatographic behavior and extraction efficiency of many chlorinated and non-chlorinated volatile organic compounds.
-
Distinct Mass Signature: The 13 deuterium atoms provide a significant mass shift from the native 1-chlorohexane and other potential interferences, ensuring clear mass spectrometric separation.
-
Commercial Availability: this compound is commercially available from suppliers of stable isotope-labeled compounds.[3][4]
-
Predictable Elution: In gas chromatography, deuterated compounds often exhibit a slight shift in retention time compared to their non-deuterated counterparts, typically eluting slightly earlier, a phenomenon known as the "inverse isotope effect." This allows for chromatographic separation from any potential trace levels of endogenous 1-chlorohexane.
Physicochemical Properties and Mass Spectra
A thorough understanding of the internal standard's properties is essential for method development.
Physicochemical Properties of 1-Chlorohexane
| Property | Value | Source |
| CAS Number | 544-10-5 | [5] |
| Molecular Formula | C6H13Cl | [5] |
| Molecular Weight | 120.62 g/mol | [5] |
| Boiling Point | 133-134 °C | [5] |
| Density | 0.879 g/mL at 25 °C | [5] |
| Solubility in Water | Insoluble | [5] |
Mass Spectrum of 1-Chlorohexane
The electron ionization (EI) mass spectrum of 1-chlorohexane is characterized by a molecular ion peak and several key fragment ions. The most abundant fragments are often the result of alpha-cleavage and the loss of a chlorine radical.
Caption: The workflow for utilizing an internal standard in GC-MS analysis.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M+•): The molecular weight of C6D13Cl is approximately 133.7 g/mol .[3] The molecular ion peak would therefore be expected at m/z 134, considering the most abundant isotopes.
-
Key Fragments: The fragmentation is likely to parallel that of 1-chlorohexane. Alpha-cleavage would result in the loss of a C5D11• radical, leading to a fragment ion. The loss of the chlorine radical is also a probable fragmentation pathway.
It is imperative for the user to experimentally determine the mass spectrum of their this compound standard to confirm the exact m/z of the molecular ion and its fragments and to select appropriate quantification and qualifier ions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the use of this compound as an internal standard. Optimization will be necessary based on the specific analytes of interest and the sample matrix. This protocol is designed in alignment with the principles outlined in EPA Method 8260B for the analysis of volatile organic compounds.
Materials and Reagents
-
This compound (CAS: 1219798-45-4)
-
Analytes of interest
-
High-purity solvents (e.g., methanol, hexane)
-
Sample vials with PTFE-lined septa
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Internal Standard Spiking Solution (IS Spike): Dilute the IS Stock to a working concentration (e.g., 10 µg/mL) that, when added to the sample, will result in a final concentration within the linear range of the instrument and comparable to the expected analyte concentrations.
-
Calibration Standards: Prepare a series of at least five calibration standards containing the analytes of interest at different concentrations. Spike each calibration standard with the IS Spike solution to achieve a constant final concentration of this compound in each standard.
Sample Preparation
-
Accurately weigh or measure the sample into a vial.
-
Spike the sample with a known volume of the IS Spike solution.
-
Add the appropriate extraction solvent if necessary and perform the extraction (e.g., liquid-liquid extraction, solid-phase microextraction).
-
Prepare a method blank by following the same procedure without the sample matrix.
GC-MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ion Selection
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Analyte(s) | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| This compound (Predicted) | 134 (Molecular Ion) | To be determined experimentally | To be determined experimentally |
Caption: A logical diagram illustrating the principle of internal standardization.
Data Analysis and Quantification
-
Calibration Curve: Plot the response ratio (analyte peak area / internal standard peak area) against the concentration ratio (analyte concentration / internal standard concentration) for the calibration standards. Perform a linear regression to obtain the calibration curve. The correlation coefficient (r²) should be > 0.995.
-
Quantification: Calculate the response ratio for each sample. Use the calibration curve to determine the concentration ratio in the sample. Since the concentration of the internal standard is known, the concentration of the analyte can be calculated.
Method Validation
To ensure the reliability of the method, it is essential to perform a validation study that includes the following parameters:
-
Linearity: Assessed from the calibration curve.
-
Accuracy: Determined by analyzing spiked samples at different concentrations and calculating the percent recovery.
-
Precision: Evaluated by replicate analyses of a sample to determine the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of volatile and semi-volatile organic compounds by GC-MS. By compensating for variations inherent in the analytical workflow, this method significantly enhances the accuracy and precision of the results. The protocol outlined in this application note serves as a comprehensive guide for researchers to implement this technique in their laboratories. As with any analytical method, proper optimization and validation are crucial to ensure data of the highest quality.
References
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). PMC. [Link]
-
1-Chlorohexane. (n.d.). PubChem. [Link]
-
1-Chlorohexane D13. (n.d.). Pharmaffiliates. [Link]
-
TD–GC–MS of Essential Oil VOCs Emissions. (2022). LCGC International. [Link]
-
Analysis of Semi-Volatile Organic Compound by GC/MS. (n.d.). Desert Research Institute. [Link]
-
Stereochemical analysis of deuterated alkyl chains by MS/MS. (2000). PubMed. [Link]
-
Solvent Retention Data. (n.d.). Agilent. [Link]
-
Specification of 1-Chlorohexane. (n.d.). Anhui Weixiang New Material Co., Ltd.[Link]
-
Hexane, 1-chloro-. (n.d.). NIST WebBook. [Link]
-
A mixture of 1-hexanol, hexane, and 1-chlorohexane is injected on a gas chromatography column. (2017). Chegg. [Link]
-
How do I quantify volatile organic compounds using GC-MS? (2015). ResearchGate. [Link]
-
This compound. (n.d.). Manhage. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. (2018). YouTube. [Link]
-
Measurement of VOCs by Thermal Desorption GC-MS Using Hydrogen Carrier Gas. (n.d.). Shimadzu. [Link]
-
Fragmentation of Alkyl halide & Ether| Mass spectroscopy. (2023). YouTube. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
1-Chlorohexane: CAS # 544-10-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. (n.d.). Restek. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
GC-MS data (retention times, molecular weight and monitored mass for the pharmaceutical products investigated). (n.d.). ResearchGate. [Link]
-
Hexane, 1-chloro-. (n.d.). NIST WebBook. [Link]
-
1-Chlorohexane. (n.d.). SpectraBase. [Link]
-
1-chlorohexane (C6H13Cl). (n.d.). PubChemLite. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | TRC-C382349-2.5MG | LGC Standards [lgcstandards.com]
- 5. 1-氯己烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
protocol for 1-CHLOROHEXANE-D13 in LC-MS analysis
Abstract
The analysis of saturated alkyl halides, such as 1-Chlorohexane and its deuterated isotopologue (1-Chlorohexane-d13), presents a significant challenge in Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Lacking acidic or basic functional groups, these molecules are "invisible" to standard Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] While Gas Chromatography (GC-MS) is the traditional gold standard for such volatiles, biological matrices or thermally unstable co-analytes often necessitate an LC-based approach.[1] This guide details two rigorous protocols: Dopant-Assisted Atmospheric Pressure Photoionization (DA-APPI) for direct analysis, and Nucleophilic Quaternization for high-sensitivity ESI detection.[1]
Part 1: The Analytical Challenge
1.1 The "Square Peg" Problem
this compound (
-
ESI Incompatibility: It cannot accept or donate protons (
or ) efficiently.[1] -
APCI Limitations: While APCI can ionize non-polar species, the charge transfer efficiency for saturated halides is often poor, and the high source temperatures (
) risk premature volatilization of the analyte (BP: ~134°C) before ionization occurs. -
The Solution: We must either introduce a photon-energetic pathway to force electron ejection (APPI) or chemically modify the molecule to carry a permanent charge (Derivatization).
Part 2: Protocol A — Dopant-Assisted APPI (Direct Analysis)[1]
Theory: Direct APPI utilizes a Vacuum Ultraviolet (VUV) lamp (typically Krypton, 10.0 eV or 10.6 eV).[1] Since the Ionization Energy (IE) of 1-Chlorohexane (~10.6 eV) is borderline for direct ionization, a dopant (Toluene, IE = 8.8 eV) is required. The dopant absorbs the photon, forms a radical cation, and transfers the charge to the analyte via proton transfer or charge exchange.[2]
Instrumentation & Conditions
-
System: Triple Quadrupole MS (QqQ) or Q-TOF.[1]
-
Source: APPI Source (PhotoMate or equivalent).
-
Lamp: Krypton (10.6 eV).
| Parameter | Setting | Rationale |
| Mode | Positive ( | Formation of |
| Dopant | Toluene (5-10% post-column) | Facilitates charge transfer; lowers ionization threshold.[1] |
| Source Temp | 250°C | High enough to desolvate, low enough to prevent evaporative loss.[1] |
| Gas Flow | 30-40 L/min | High nebulizer flow aids in managing the volatile analyte.[1] |
| Cone Voltage | 20-30 V | Keep low to prevent in-source fragmentation of the alkyl chain.[1] |
Chromatographic Conditions
Since the analyte is highly lipophilic (
-
Column: Phenyl-Hexyl or C8 (100mm x 2.1mm, 1.7 µm).[1]
-
Why Phenyl-Hexyl? The
interactions can offer unique selectivity against the deuterated background and stabilize the retention of the toluene dopant if used in the mobile phase.
-
-
Mobile Phase A: Water + 5mM Ammonium Formate (buffers are generally avoided in APPI, but low conc helps peak shape).[1]
-
Mobile Phase B: Methanol (MeOH).[1]
-
Flow Rate: 0.3 mL/min.[1]
The APPI Workflow Diagram
Part 3: Protocol B — Chemical Derivatization (High Sensitivity)
Theory:
If APPI is unavailable, or sensitivity is insufficient (e.g., sub-ng/mL levels), chemical derivatization is the "Expert" workaround. We utilize the reactivity of the alkyl halide in a nucleophilic substitution (
Reaction:
This product carries a permanent positive charge , making it ideal for standard ESI-MS with extreme sensitivity.[1]
Derivatization Protocol
-
Sample Prep: Extract this compound from the matrix (e.g., Liquid-Liquid Extraction with Hexane).[1]
-
Evaporation: Critical Step - Do not evaporate to dryness due to volatility.[1] Concentrate to ~50 µL under gentle
at room temperature. -
Reagent Addition: Add 100 µL of 10% Trimethylamine (TMA) in Acetonitrile.
-
Incubation: Seal vial tightly. Heat at 60°C for 30 minutes.
-
Note: The d13 isotope effect may slightly alter reaction kinetics compared to native, but since it is the IS, this cancels out.
-
-
Quench: Add 100 µL of 1% Formic Acid to neutralize excess TMA.
-
Analyze: Inject directly into ESI-MS/MS.[1]
ESI-MS Parameters (Post-Derivatization)
-
Source: Electrospray Ionization (ESI) - Positive Mode.[1]
-
Target Ion: The m/z will shift.
-
Transitions (MRM):
-
Precursor: 157 m/z
-
Product: 60 m/z (Trimethylamine fragment) or specific alkyl chain loss.[1]
-
Part 4: Comparative Data & Validation
Summary of Methods
| Feature | Method A: APPI (Direct) | Method B: Derivatization (ESI) |
| Complexity | Low (Instrumental) | High (Chemical Prep) |
| Sensitivity | ng/mL range | pg/mL range (10-100x higher) |
| Selectivity | Moderate (Isobaric interferences possible) | High (Specific chemical tag) |
| Throughput | High | Low (Incubation time) |
Experimental Workflow Diagram
Part 5: Troubleshooting & Expert Tips
-
The "Ghost" Peak (Memory Effects):
-
Deuterium Exchange:
-
The C-D bonds in this compound are stable under standard LC conditions.[1] However, avoid extremely high pH (>10) during sample prep to prevent potential elimination reactions (E2) which would degrade the standard into hexene-d12.
-
-
Dopant Purity:
-
Use HPLC-grade Toluene.[1] Impurities in the dopant can cause high background noise in APPI, suppressing the analyte signal.
-
References
-
Robb, D. B., Covey, T. R., & Bruins, A. P. (2000).[1] Atmospheric Pressure Photoionization: An Ionization Method for Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. [Link][1]
-
Cai, S. S., & Syage, J. A. (2006).[1] Comparison of Atmospheric Pressure Photoionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization for Analysis of Aggressive Species. Journal of Chromatographic Science. [Link]
-
Kostiainen, R., & Kauppila, T. J. (2009).[1] Effect of eluent on the ionization efficiency of nonpolar compounds in atmospheric pressure photoionization. Journal of Chromatography A. [Link]
Sources
Application and Protocol for High-Precision Quantification using Isotope Dilution Mass Spectrometry with 1-Chlorohexane-d13
For Researchers, Scientists, and Drug Development Professionals
I. The Principle and Power of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of an analyte in a sample. It is considered a primary ratio method of measurement and is extensively used by National Metrology Institutes for the production of certified reference materials.[1][2] The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to the sample.[2][3] This "spiked" sample is then homogenized, and the ratio of the naturally occurring analyte to the isotopically labeled standard is measured using a mass spectrometer.
The key advantage of IDMS lies in its ability to overcome variations in sample preparation and instrument response.[4] Since the analyte and the internal standard are chemically identical, they behave similarly during extraction, derivatization, and ionization. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard, thus the ratio of the two remains constant. This makes the final measurement independent of sample recovery, a significant source of error in other quantitative methods.[5]
Why 1-Chlorohexane-d13?
For the quantification of volatile and semi-volatile organic compounds, a stable isotope-labeled internal standard that closely mimics the behavior of the analyte is crucial. This compound, a deuterated form of 1-chlorohexane, serves as an excellent internal standard for several reasons:
-
Chemical Equivalence: It is chemically identical to the native 1-chlorohexane, ensuring it co-elutes chromatographically and has similar ionization efficiency.
-
Mass Difference: The significant mass difference (13 Daltons) between the deuterated and non-deuterated forms allows for clear differentiation by the mass spectrometer, preventing isotopic overlap and ensuring accurate ratio measurements.
-
Stability: The deuterium labels are stable and do not readily exchange under typical analytical conditions.
II. Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a validated workflow for the quantification of a target analyte using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Isotope Dilution Mass Spectrometry Workflow.
A. Materials and Reagents
-
Analyte Standard: High-purity certified standard of the target analyte.
-
Internal Standard: this compound of known isotopic and chemical purity.
-
Solvents: High-purity, residue-free solvents (e.g., methanol, hexane).
-
Sample Matrix: The matrix in which the analyte is to be quantified (e.g., water, soil, biological fluid).
-
Glassware: Calibrated volumetric flasks, pipettes, and vials.
B. Preparation of Standard Solutions
-
Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of the analyte standard and dissolve it in a calibrated volumetric flask with the appropriate solvent.
-
Internal Standard Stock Solution (e.g., 1000 µg/mL): Similarly, prepare a stock solution of this compound.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. Each calibration standard should be spiked with a constant, known amount of the this compound internal standard solution. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations in the samples.
C. Sample Preparation
-
Sample Spiking: Accurately weigh or measure a known amount of the sample into a vial. Add a precise volume of the this compound internal standard solution to the sample. The amount of internal standard added should be optimized to yield an analyte-to-internal standard ratio that falls within the range of the calibration curve.
-
Equilibration: Thoroughly mix the spiked sample to ensure complete homogenization and equilibration of the analyte and the internal standard. This step is critical for the accuracy of the IDMS method.[3]
D. Extraction
The extraction method will depend on the sample matrix. For a liquid sample, a liquid-liquid extraction might be appropriate. For a solid sample, a solvent extraction or microwave-assisted extraction could be used.[6] The goal is to efficiently extract both the analyte and the internal standard into a solvent suitable for GC-MS analysis.
-
Example: Liquid-Liquid Extraction for Water Samples:
-
To the spiked water sample, add a suitable extraction solvent (e.g., hexane).
-
Vortex or shake vigorously for a set period to ensure efficient partitioning of the analyte and internal standard into the organic phase.
-
Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
-
E. GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The GC separates the analyte and internal standard from other matrix components, and the MS detects and quantifies them.
| Parameter | Typical Setting | Rationale |
| Injection Mode | Splitless | To maximize the transfer of the analyte and internal standard to the GC column, enhancing sensitivity.[7] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |
| GC Column | Non-polar (e.g., DB-5ms) | Provides good separation for semi-volatile compounds like 1-chlorohexane. |
| Oven Program | Start at 40°C, ramp to 300°C | A temperature ramp allows for the separation of compounds with different boiling points.[6][7] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| MS Ionization | Electron Impact (EI) | A robust and widely used ionization technique for volatile and semi-volatile compounds. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the specific ions of the analyte and internal standard. |
Selected Ion Monitoring (SIM) Parameters:
-
Analyte: Monitor at least two characteristic ions (a quantifier and a qualifier ion) to ensure identity and purity.
-
This compound: Monitor the corresponding deuterated ions. The mass shift will be +13 amu for the molecular ion and fragments containing all 13 deuterium atoms.
III. Data Analysis and Quantification
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards. A linear regression is then applied to this data.
-
Sample Quantification: For each sample, determine the ratio of the analyte peak area to the internal standard peak area. Use the calibration curve to calculate the concentration of the analyte in the sample.
The core equation for calculating the analyte concentration is:
Concentration_analyte = (Ratio_sample / Slope_calibration_curve) * (Amount_IS / Amount_sample)
Where:
-
Ratio_sample is the peak area ratio of the analyte to the internal standard in the sample.
-
Slope_calibration_curve is the slope from the linear regression of the calibration curve.
-
Amount_IS is the known amount of internal standard added to the sample.
-
Amount_sample is the amount of the sample analyzed.
IV. Method Validation and Quality Control
To ensure the reliability of the results, a thorough method validation should be performed. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² > 0.995 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 85-115% in spiked matrix samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15%. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte and internal standard. |
V. Trustworthiness and Self-Validation
The inherent design of the IDMS method provides a self-validating system. The consistent ratio of the analyte to the internal standard across different dilutions and extraction efficiencies confirms the robustness of the method. Furthermore, the use of a qualifier ion in SIM mode provides an additional layer of confidence in the identification of the analyte. Any significant deviation in the ratio of the quantifier to qualifier ion from that of the standard would indicate the presence of an interference.
VI. Conclusion
Isotope Dilution Mass Spectrometry with this compound as an internal standard offers a highly accurate and reliable method for the quantification of target analytes in complex matrices. By understanding the fundamental principles and following a well-validated protocol, researchers can achieve high-quality data that is defensible and fit for purpose in demanding applications such as drug development and environmental analysis. The robustness of IDMS, stemming from its independence from sample recovery, makes it a superior choice for quantitative studies where accuracy is paramount.
VII. References
-
Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. National Institute of Standards and Technology. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Royal Society of Chemistry. [Link]
-
Isotope dilution. Wikipedia. [Link]
-
Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology. [Link]
-
Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. ResearchGate. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
Validation of an Isotope-Dilution Liquid-Chromatography Tandem Mass Spectrometry Assay for Serum Creatinine and Comparison With Enzymatic and Jaffe Methods. American Journal of Clinical Pathology. [Link]
-
Isotope dilution mass spectrometry. International Atomic Energy Agency. [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]
-
Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations. De Gruyter. [Link]
-
Isotope dilution mass spectrometry and the National Reference System. National Center for Biotechnology Information. [Link]
-
Portable gas chromatography–mass spectrometry method for the in-field screening of organic pollutants in soil and water at pollution incidents. National Center for Biotechnology Information. [Link]
-
Summary of NIST/SIM Chemical Metrology Working Group Training Opportunity: Isotope Dilution-Mass Spectrometry Clinical Measurement Course. National Institute of Standards and Technology. [Link]
-
Metrological tools for the reference materials and reference instruments of the NIST material measurement laboratory. SciSpace. [Link]
-
1-Chlorohexane. PubChem. [Link]
-
Summary of NIST/SIM Chemical Metrology Working Group Training Opportunity: Isotope Dilution-Mass Spectrometry Clinical Measurement Course. GovInfo. [Link]
-
1-Chlorohexane. Wikipedia. [Link]
-
GC/MS Analysis for Identification of Unknown Organics. ORS Labs. [Link]
-
1-Chlorohexane. CAS Common Chemistry. [Link]
-
Hexane, 1-chloro-. National Institute of Standards and Technology. [Link]
-
Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science. [Link]
-
Portable gas chromatography–mass spectrometry method for the in-field screening of organic pollutants in soil and water at pollution incidents. ResearchGate. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) in Environmental Con. Longdom Publishing. [Link]
Sources
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater [frontiersin.org]
- 7. Portable gas chromatography–mass spectrometry method for the in-field screening of organic pollutants in soil and water at pollution incidents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Trace Quantification of 1-Chlorohexane in Aqueous Matrices via HS-SPME-GC-MS using Isotope Dilution
Executive Summary
This application note details a robust, high-sensitivity protocol for the determination of 1-chlorohexane (hexyl chloride) in water samples. The method utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[1]
To ensure the highest level of accuracy and regulatory compliance (aligned with principles of EPA Method 524.2/524.3), this protocol employs 1-Chlorohexane-d13 as a surrogate Internal Standard (IS). The use of a fully deuterated isotopologue corrects for variations in fiber extraction efficiency, matrix effects (salinity/organic load), and ionization suppression, providing a self-validating quantification system known as Isotope Dilution Mass Spectrometry (IDMS).
Target Audience: Analytical chemists in environmental monitoring, pharmaceutical impurity profiling (genotoxic impurities), and water quality control.
Principle of Analysis
The analysis relies on the equilibrium partitioning of 1-chlorohexane from the aqueous phase to the headspace, and subsequently into the SPME fiber coating.
-
Salting Out: The addition of sodium chloride (NaCl) increases the ionic strength of the aqueous phase, decreasing the solubility of the hydrophobic analyte (1-chlorohexane) and driving it into the headspace (Henry’s Law constant enhancement).
-
Isotope Dilution: this compound is spiked into samples prior to extraction. Since it possesses nearly identical physicochemical properties to the target analyte but a distinct mass shift (+13 Da), it behaves identically during extraction and chromatography but is spectrally distinct.
-
Detection: The GC separates the analytes on a volatiles-specific column (e.g., DB-624), and the MS detects them in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Materials and Reagents
Standards
-
Target Analyte: 1-Chlorohexane (CAS: 544-10-5), Purity
99%. -
Internal Standard: this compound (CAS: 1219798-45-4), Isotopic Purity
98 atom % D. -
Solvent: Methanol (LC-MS Grade) for stock preparation.
Matrix Modifiers
-
Sodium Chloride (NaCl): ACS Reagent Grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Water: Milli-Q or HPLC Grade (VOC-free).
Equipment
-
GC-MS System: Agilent 7890/5977 or equivalent single quadrupole system.
-
Autosampler: CTC PAL3 or equivalent with SPME capability.
-
SPME Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.
-
Rationale: This "bipolar" fiber covers the volatility and polarity range of haloalkanes better than pure PDMS, offering superior sensitivity for low-molecular-weight volatiles.
-
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
Experimental Workflow (Visualized)
Caption: Figure 1. End-to-end workflow for the determination of 1-chlorohexane using IDMS-SPME-GC-MS.
Detailed Protocol
Standard Preparation
Critical Step: Deuterated standards are expensive. Prepare working solutions to minimize waste.
-
Stock A (d0): Dissolve 10 mg 1-chlorohexane in 10 mL Methanol (1000 ppm).
-
Stock B (d13 - IS): Dissolve 10 mg this compound in 10 mL Methanol (1000 ppm).
-
Working IS Solution: Dilute Stock B to 100 ppb (ng/mL) in Methanol.
-
Usage: Spiking 10 µL of this into 5 mL sample yields a final IS concentration of 0.2 ppb .
-
Sample Preparation
-
Weigh 1.5 g NaCl into a 20 mL headspace vial.
-
Add 5.0 mL of the water sample.
-
Add 10 µL of the Working IS Solution (this compound) below the surface of the liquid.
-
Immediately cap with a magnetic screw cap (PTFE/Silicone septum).
-
Vortex for 30 seconds to dissolve salt and homogenize the internal standard.
GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Temperature | 250°C | Ensures rapid desorption from SPME fiber. |
| Mode | Splitless (1 min) | Maximizes sensitivity for trace analysis. |
| Liner | 0.75 mm ID SPME | Narrow ID improves peak shape for SPME injections. |
| Column | DB-624 (30m x 0.25mm x 1.4µm) | "624" phase is industry standard for volatiles (EPA 524). |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |
| Oven Program | ||
| Initial | 40°C (hold 2 min) | Focuses volatiles at head of column. |
| Ramp 1 | 10°C/min to 160°C | Separates alkyl halides from bulk matrix. |
| Ramp 2 | 25°C/min to 240°C (hold 3 min) | Bake-out to prevent carryover. |
| MS Source | 230°C | Standard EI source temp. |
| MS Quad | 150°C |
SPME Autosampler Parameters
-
Incubation: 60°C for 10 minutes (Agitation: 500 rpm).
-
Extraction: 20 minutes (Headspace mode).
-
Desorption: 2 minutes in GC inlet.
-
Fiber Bake-out: 2 minutes at 260°C (separate station) to prevent carryover.
MS Detection (SIM Mode)
To achieve low-ppb/ppt detection limits, use Selected Ion Monitoring (SIM). The ions selected below are based on the characteristic loss of the chlorine atom (M-Cl) and alkyl chain fragmentation.
| Compound | Type | Quant Ion ( | Qualifier Ions ( | Dwell Time |
| 1-Chlorohexane | Target | 85 ( | 55, 43 | 50 ms |
| This compound | IS | 98 ( | 66, 50 | 50 ms |
Note: The Quant ion for d13 is calculated as the fully deuterated hexyl cation (
Data Analysis and Calculation
Quantification is performed using the Relative Response Factor (RRF) method.
The concentration of the unknown sample is calculated as:
Why this works: Since the d13-analog is added to the sample before extraction, any loss during SPME extraction or injection variation affects both the analyte and the IS equally. The ratio remains constant, ensuring high precision.
Method Validation Criteria (Self-Validating)
To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met:
-
Linearity: Calibration curve (0.05 ppb – 50 ppb) must have
. -
Internal Standard Recovery: The absolute area of the d13-IS in samples should not deviate by more than ±30% from the average area in the calibration standards. A deviation >30% indicates significant matrix suppression or a leak in the vial.
-
Carryover: A blank injection after the highest standard must show < 0.5% of the analyte signal. Tip: If carryover persists, increase the fiber bake-out time.
References
-
U.S. EPA. (1995). Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry.[2] Revision 4.1. Cincinnati, OH.[3]
-
Sigma-Aldrich. (n.d.). This compound Product Specification and Safety Data Sheet.(Note: Search CAS 1219798-45-4 for specific CoA).
-
Arthur, C. L., & Pawliszyn, J. (1990). Solid phase microextraction with thermal desorption using fused silica optical fibers. Analytical Chemistry, 62(19), 2145–2148.
-
NIST Chemistry WebBook. Mass Spectrum of 1-Chlorohexane. SRD 69.[4][5]
Sources
Troubleshooting & Optimization
matrix effects on 1-CHLOROHEXANE-D13 signal intensity
Introduction
Welcome to the technical support center. You are likely accessing this guide because your internal standard (IS), 1-Chlorohexane-d13 , is behaving inconsistently in your real-world samples compared to your calibration standards.
In volatile organic compound (VOC) analysis—whether by Headspace (HS) or Purge-and-Trap (P&T)—this compound is a "workhorse" IS.[1] However, as a deuterated alkyl halide, it is susceptible to three distinct types of matrix interference: Thermodynamic Partitioning (Headspace), Chromatographic Isotope Shifts , and Active Site Adsorption (Inlet).
This guide does not just list "fixes"; it explains the physics of the failure so you can build a robust, self-validating method.
Part 1: Diagnostic Triage (Visual Workflow)
Before modifying your method, determine the nature of the signal loss. Use this decision tree to isolate the root cause.
Figure 1: Diagnostic decision tree for isolating the source of internal standard variability.
Part 2: Technical Deep Dive & Solutions
Scenario A: The "Invisible" Matrix Effect (Headspace Partitioning)
Symptoms: The IS area counts are consistently lower (or higher) in plasma/soil samples compared to water-based calibration standards, even though the MS detector is clean.
The Mechanism:
this compound is a volatile non-polar compound.[1] In Headspace-GC, the signal intensity depends on the partition coefficient (
-
Salting Out (Enhancement): If your matrix has high ionic strength (e.g., urine, saline), the solubility of the hydrophobic IS decreases, forcing more of it into the headspace. Result: High Signal .
-
Lipid Sink (Suppression): If your matrix has lipids or proteins (e.g., plasma, fatty tissue), the hydrophobic this compound will partition into the fat, reducing the concentration in the headspace. Result: Low Signal .
Protocol: Matrix Matching & Salting Out
To normalize the partition coefficient (
-
Saturate the Solution: Add a massive excess of salt (e.g., 2g NaCl per 10mL vial) to both standards and samples. This overwhelms the natural ionic differences.[1]
-
Matrix Match: If analyzing plasma, your calibration curve must be prepared in blank plasma, not water.[1]
| Parameter | Standard Water Method | Optimized Matrix Method |
| Salt Addition | None | Sat. NaCl or Na2SO4 (20% w/v) |
| Incubation Temp | 60°C | 80°C (Drives VOCs into gas phase) |
| Equilibration Time | 10 min | 20-30 min (Ensures full equilibrium) |
Critical Check: Verify that the "Phase Ratio" (Volume of Sample / Volume of Headspace) is identical for all vials. A 5mL sample in a 20mL vial behaves differently than a 10mL sample in a 20mL vial.
Scenario B: Deuterium Isotope Separation
Symptoms: The target analyte (non-deuterated) looks fine, but the D13 IS peak is cut off, integrated poorly, or shows "shouldering."
The Mechanism: Deuterium (D) is heavier than Hydrogen (H), but the C-D bond is shorter and more stable. This affects the interaction with the stationary phase. On many capillary columns (especially non-polar ones like DB-5 or volatiles columns like Rtx-VMS), deuterated isotopologues elute slightly earlier than their non-deuterated analogs.[1]
-
The Risk: If you set a tight Retention Time (RT) window based on the native analyte, the D13 peak might drift out of the window.
-
Interference: A matrix peak that does not interfere with the native analyte might co-elute exactly with the earlier-eluting D13 standard.[1]
Protocol: Window Widening & Ion Selection
-
Widen RT Windows: Ensure your processing method looks for the IS in a window ±0.2 minutes, not ±0.05 minutes.
-
Monitor Unique Ions: this compound fragments differently than the native form. Do not rely on the molecular ion alone (which is weak).[1]
Recommended Quantifier Ions (EI Source):
| Compound | Molecular Weight | Primary Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| 1-Chlorohexane (Native) | 120.6 | 56 (C4H8+) | 43 (C3H7+) | 84 (M-HCl) |
| This compound | ~133.7 | 64 (C4D8+) | 50 (C3D7+) | 96 (M-DCl) |
Note: Always verify these ions experimentally on your specific MS, as fragmentation energies vary.
Scenario C: Inlet Reactivity (HCl Elimination)
Symptoms: Peak tailing on the IS, accompanied by the appearance of "ghost peaks" (specifically hexene isomers).
The Mechanism:
Alkyl halides like 1-chlorohexane are thermally labile.[1] If your GC inlet liner contains active silanol sites (from glass wool or matrix build-up), the molecule can undergo dehydrohalogenation inside the injector.
Protocol: Inert Flow Path
-
Liner Selection: Use only Ultra-Inert (deactivated) liners with deactivated glass wool.[1]
-
Inlet Temperature: Lower the inlet temperature. If currently at 250°C, try 200°C . 1-Chlorohexane is volatile enough that 250°C is unnecessary and promotes degradation.[1]
-
Gold Seals: Replace the inlet base seal with a gold-plated seal to prevent contact with hot stainless steel.[1]
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use this compound for LC-MS? A: It is not recommended.[1] 1-Chlorohexane is highly non-polar and volatile.[1] It does not ionize well in ESI (Electrospray) or APCI sources used in LC-MS.[1] It is designed for GC-MS (EI/CI) applications.[1]
Q: My IS response drops over the course of a 50-sample sequence. Why? A: This indicates source fouling or trap saturation .[1]
-
Purge & Trap: The trap may be accumulating water or high-boiling matrix components.[1] Bake out the trap for 10 minutes between runs.
-
Headspace: The transfer line or needle may be cold, causing condensation.[1] Ensure the transfer line temp is 10-20°C higher than the vial oven.
Q: How do I validate that the matrix effect is "fixed"? A: Perform a Spike Recovery Experiment .
-
Take a blank matrix sample.[1]
-
Spike it with the IS at the working concentration.[1]
-
Compare the Area Count to a clean solvent standard spiked at the same level.[1]
-
Acceptance Criteria: The Matrix Factor (MF) should be between 0.85 and 1.15 (FDA Bioanalytical Guidelines).[1]
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[1] Retrieved from [Link]
-
Restek Corporation. (2020).[1] Optimizing Headspace Parameters for VOC Analysis. Technical Guide.
-
Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry.[1] Clinical Chemistry, 51(11), 2012-2014. (Cited for general principles of matrix suppression/enhancement mechanisms).
Sources
Technical Support Center: 1-Chlorohexane-d13 Contamination
Welcome to the Technical Support Center for identifying and mitigating 1-chlorohexane-d13 contamination in the laboratory. This guide is designed for researchers, scientists, and drug development professionals who may encounter this specific contaminant in their analytical workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues during your experiments.
Introduction
This compound is the deuterated form of 1-chlorohexane, an alkyl halide.[1][2] While 1-chlorohexane is used as a solvent and in the synthesis of various organic compounds, the deuterated version is specifically intended for research and development, often as an internal standard or tracer in analytical studies.[1][3] Its presence as a contaminant can interfere with analyses, leading to inaccurate results. This guide will help you identify the source of contamination, troubleshoot your analytical methods, and implement effective decontamination procedures.
I. Troubleshooting Guide: Identifying and Resolving this compound Contamination
This section provides a systematic approach to diagnosing and resolving unexpected analytical signals corresponding to this compound. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), as it is the most common method for analyzing volatile and semi-volatile organic compounds.
Initial Observation: An Unexpected Peak in Your Chromatogram
The first indication of contamination is often the appearance of an unexpected peak in your GC-MS analysis. If you suspect this peak could be this compound, follow these steps to confirm its identity and locate the source.
Step 1: Peak Identification and Confirmation
Causality: Before troubleshooting, it is crucial to confirm the identity of the unknown peak. Misidentification can lead to wasted time and resources.
Protocol:
-
Mass Spectrum Analysis:
-
Examine the mass spectrum of the unknown peak. For this compound (C6D13Cl), you would expect to see a characteristic isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) and a molecular ion peak corresponding to its deuterated mass.
-
Compare the obtained mass spectrum with a reference spectrum of this compound if available.
-
-
Retention Time Confirmation:
-
If you have a this compound standard, inject it under the same GC conditions to confirm if the retention time matches the unknown peak.
-
If a standard is not available, compare the retention time to that of non-deuterated 1-chlorohexane, keeping in mind that deuterated compounds may have slightly different retention times.
-
Step 2: Systematic Source Investigation
Causality: Contamination can be introduced at various stages of the analytical process. A systematic approach ensures all potential sources are investigated.
Workflow for Source Identification:
Caption: Troubleshooting workflow for identifying the source of contamination.
Experimental Protocols for Source Identification:
-
Blank Injections:
-
Solvent Blank: Inject the pure solvent used for sample dilution. If the peak is present, the solvent is contaminated.
-
Method Blank: Process a blank sample (a sample matrix without the analyte of interest) through the entire sample preparation and analysis procedure. This helps identify contamination from reagents, glassware, or the instrument itself.[4]
-
-
Instrument Component Check:
-
Septum and Liner: Inspect and replace the injector septum and liner, as these can be sources of "ghost peaks."[4]
-
Syringe and Autosampler: Clean the injection syringe and check the autosampler for any potential carryover from previous injections.[5]
-
Gas Lines and Traps: Ensure carrier and detector gases are pure and that filters are not exhausted.[5]
-
-
Sample Preparation Review:
-
Glassware: Thoroughly clean all glassware used in sample preparation.[6]
-
Reagents: Test individual reagents to pinpoint the source of contamination.
-
Cross-Contamination: Review handling procedures to prevent cross-contamination between samples, especially if working with both deuterated and non-deuterated standards.
-
Step 3: Decontamination Procedures
Causality: Once the source is identified, a targeted decontamination protocol is necessary to eliminate the contaminant and prevent recurrence.
Protocols for Decontamination:
-
Solvent and Reagent Replacement: Dispose of the contaminated solvent or reagent according to safety guidelines and replace it with a new, verified pure source.[7]
-
Instrument Cleaning:
-
Glassware Cleaning:
-
Rinse glassware with a suitable organic solvent.
-
For persistent contamination, consider washing with a strong oxidizing agent or using a high-temperature oven for baking, if the glassware permits.
-
-
Work Area Decontamination:
-
Clean benchtops and fume hoods where the contaminant was handled.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in the lab?
This compound is a deuterated form of 1-chlorohexane.[11] It is primarily used in research and development as an internal standard or for isotopic labeling studies. Its chemical properties are very similar to its non-deuterated counterpart, 1-chlorohexane, which is a colorless, flammable liquid used as a solvent and in organic synthesis.[12][13][14]
Q2: What are the common sources of this compound contamination?
Common sources of contamination include:
-
Cross-contamination: From shared syringes, glassware, or working spaces where this compound standards are handled.
-
Contaminated Solvents or Reagents: A new batch of solvent or a reagent may be inadvertently contaminated.
-
Instrument Carryover: Residue from a previous, high-concentration sample can carry over to subsequent injections.[4][5]
-
Improper Storage: Storing deuterated standards near other reagents could lead to contamination through vapor diffusion, though this is less common.[14]
Q3: How can I prevent this compound contamination?
Preventative measures are key to avoiding contamination:
-
Dedicated Glassware and Syringes: Use dedicated glassware and syringes for handling deuterated standards.
-
Segregated Workspaces: If possible, prepare high-concentration standards in a separate area from where you prepare your samples.
-
Regular Blank Analysis: Incorporate regular blank injections into your analytical sequence to monitor for contamination.[4]
-
Proper Storage: Store deuterated standards in tightly sealed containers in a well-ventilated area, away from other reagents.[3][14]
-
Good Laboratory Hygiene: Maintain a clean working environment and follow standard operating procedures for handling chemicals.[7]
Q4: What are the safety precautions for handling this compound?
This compound should be handled with the same precautions as 1-chlorohexane. It is a flammable liquid and vapor.[3][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or a fume hood.[14]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3][15]
-
Disposal: Dispose of waste according to local, state, and federal regulations.[7]
Q5: If I can't completely eliminate the contamination, what are my options?
If the contamination is at a low, consistent level and cannot be immediately eliminated, you may consider the following:
-
Background Subtraction: If the background level is stable, you may be able to subtract it from your sample measurements. However, this should be done with caution and properly validated.
-
Raise the Limit of Quantitation (LOQ): You may need to adjust your reporting limits to account for the background level.[16]
-
Further Investigation: Persistent contamination warrants a more thorough investigation, potentially involving a service engineer to inspect the instrument.
III. Data Summary
| Compound Property | 1-Chlorohexane | This compound |
| Chemical Formula | C6H13Cl[2] | C6D13Cl[3] |
| CAS Number | 544-10-5[2] | 1219798-45-4[3] |
| Molecular Weight | 120.62 g/mol [2] | Approx. 133.7 g/mol |
| Boiling Point | 133-134 °C[12] | Not readily available, expected to be similar to the non-deuterated form. |
| Primary Use | Solvent, chemical intermediate[1][12] | Research and development, internal standard[3] |
IV. Conclusion
The unexpected presence of this compound can be a significant challenge in the laboratory. By following a systematic troubleshooting approach, from peak identification to source investigation and decontamination, researchers can effectively manage and mitigate this issue. Implementing preventative measures is crucial for maintaining data integrity and ensuring the accuracy of experimental results.
References
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
- CymitQuimica. (2024, October 22). SAFETY DATA SHEET: this compound.
- Restek. (n.d.). GC Troubleshooting Guide.
- Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Guidechem. (n.d.). 1-Chlorohexane 544-10-5 wiki.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 1-Chlorohexane: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
- DrugFuture. (n.d.). 1-Chlorohexane.
- PubChem. (n.d.). 1-Chlorohexane.
- ChemicalBook. (n.d.). 1-Chlorohexane - Safety Data Sheet.
- Pharmaffiliates. (n.d.). CAS No : 1219798-45-4 | Chemical Name : 1-Chlorohexane D13.
- Alpha Analytical. (2024, January 30). Remediation Technologies to Address Chlorinated Solvent Contamination.
- You-iggy. (2023, March 19). 1-Chlorohexane.
- Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-Chlorohexane.
- CDH Fine Chemical. (n.d.). 1-Chloro Hexane CAS No 544-10-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Biocanin, R., et al. (2025, December 7). Chemical Processes of Decontamination in the Treatment of Hazardous Substances.
- Cascade Environmental. (n.d.). Remediation of Complex Chlorinated Solvent Sites.
- LookChem. (n.d.). 1-Chlorohexane(544-10-5)MSDS Melting Point Boiling Density Storage Transport.
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory Determination of 86 Volatile Organic Compounds.
- Haz-Map. (n.d.). 1-Chlorohexane - Hazardous Agents.
- CAMEO Chemicals - NOAA. (n.d.). 1-CHLOROHEXANE.
- CDH Fine Chemical. (n.d.). 1-CHLORO HEXANE FOR SYNTHESIS.
- SpectraBase. (n.d.). 1-Chlorohexane.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1-Chlorohexane [drugfuture.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. nbinno.com [nbinno.com]
- 13. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Chlorohexane - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Optimizing 1-CHLOROHEXANE-D13 Precision
Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Subject: Addressing Response Variability in 1-Chlorohexane-d13 Internal Standards Applicable Instrumentation: GC-MS (EI/CI), HS-GC-MS
Executive Summary
This compound (C₆D₁₃Cl) is a fully deuterated alkyl halide widely employed as an internal standard (IS) for the quantification of volatile and semi-volatile organic compounds (VOCs/SVOCs). Its utility relies on its physicochemical similarity to target analytes while providing mass-resolved separation.
However, users often report response variability —fluctuations in peak area or height that compromise quantitation. As a Senior Application Scientist, I have isolated these issues to three critical vectors: Pre-analytical Volatility , Inlet Discrimination , and Deuterium Isotope Effects . This guide provides the causal logic and validated protocols to stabilize your signals.
Part 1: Diagnostic Decision Matrix
Before altering instrument parameters, identify the specific nature of your variability using the table below.
| Symptom | Probable Root Cause | Immediate Action |
| Monotonic Decrease | Solvent evaporation in autosampler vial (concentrating the sample, but IS drops relative to solvent if volatile) OR Active site accumulation in liner. | Check vial crimp tightness. Replace inlet liner. |
| Random Scatter | Syringe plunger cavitation (viscosity mismatch) or poor mixing. | Change syringe parameters (viscosity delay). Vortex samples. |
| Sudden Drop (>50%) | Septum coring or column leak. | Check leak check (m/z 28/32). Replace septum. |
| High Response (Unexpected) | Co-elution with matrix interference or "carryover" from previous high-conc sample. | Check blank runs. Verify MS resolution. |
Part 2: Critical Troubleshooting Guides (FAQs)
Category A: Sample Preparation & Handling[2]
Q1: My this compound response increases over the course of a long sequence. Is the compound unstable?
Scientist's Diagnosis: No, the compound is chemically stable. You are likely observing evaporative concentration . 1-Chlorohexane has a boiling point of ~134°C. While not a gas, it has significant vapor pressure. If your autosampler vials are not perfectly sealed, or if the septum is pierced multiple times, the solvent (e.g., Methanol or Dichloromethane) evaporates faster than the heavier analytes, artificially concentrating the IS.
Corrective Protocol:
-
Septum Selection: Use PTFE-lined silicone septa with a "pre-slit" design to minimize coring and evaporation after injection.
-
Temperature Control: If possible, cool the autosampler tray to 4°C.
-
Sandwich Injection: If using an extremely volatile solvent, employ a sandwich injection technique with a high-boiling plug (e.g., isooctane) to seal the needle.
Q2: I see "ghost peaks" or carryover of the deuterated mass. Is it sticking to the system?
Scientist's Diagnosis: Alkyl halides are generally hydrophobic. If you see carryover, it is rarely the column. It is usually the syringe wash or the inlet liner . This compound can partition into the PTFE parts of the syringe plunger or cold spots in the transfer line.
Corrective Protocol:
-
Wash Solvents: Use a dual-wash system.
-
Wash A (Polar): Methanol/Acetone (dissolves matrix).
-
Wash B (Non-polar): Hexane/Isooctane (dissolves the alkyl halide IS).
-
-
Liner Deactivation: Switch to a "Premium Deactivation" liner (e.g., Restek Topaz or Agilent Ultra Inert). Standard wool can retain halogenated compounds if the deactivation layer is stripped.
Category B: Instrumental Dynamics (GC-MS)
Q3: Why does my d13-IS peak shape look split or tailed compared to the non-deuterated analyte?
Scientist's Diagnosis: This is often a Deuterium Isotope Effect combined with chromatographic overload . Deuterated compounds have slightly different molar volumes and polarizabilities than their hydrogenated counterparts. On high-efficiency capillary columns (e.g., DB-5ms, Rtx-VMS), the d13 analog may elute slightly earlier (inverse isotope effect). If the integration window is too tight, you chop the peak.
Corrective Protocol:
-
Update RT Windows: Do not assume the IS elutes exactly at the analyte time. Widen the Relative Retention Time (RRT) window by ±0.5%.
-
Scan Rate: Ensure your MS scan rate provides at least 10-12 points across the peak. If the d13 peak is narrower, a slow scan rate will cause integration variability (aliasing).
Q4: My response is low only in "dirty" samples (e.g., biological extracts).
Scientist's Diagnosis: You are experiencing Matrix-Induced Ion Suppression (in CI) or Active Site Competition (in EI). High-boiling matrix components (proteins, lipids) deposit on the glass wool in the liner. These "active sites" adsorb the this compound before it reaches the column. Since the IS is present at a fixed, low concentration, a loss of 10-20% to adsorption is statistically significant.
Corrective Protocol:
-
The "Sacrificial" Guard Column: Install a 5m deactivated guard column (retention gap).
-
Liner Geometry: Switch to a liner with a single taper at the bottom (to funnel flow) and place the wool higher in the liner to wipe the needle, preventing matrix from hitting the bottom seal.
Part 3: Validated Experimental Workflows
Workflow 1: System Suitability Test (SST) for IS Stability
Use this logic flow to validate if your variability is instrumental or chemical.
Figure 1: Diagnostic workflow for isolating the source of internal standard variability.
Workflow 2: Chemical Mechanism of Loss
Understanding where the molecule goes is key to fixing the problem.
Figure 2: Causal pathways for signal loss in GC-MS analysis of alkyl halides.
Part 4: Quantitative Data & Specifications
Physical Properties Comparison
Understanding the slight differences between the labeled and unlabeled forms helps in setting integration parameters.
| Property | 1-Chlorohexane (Native) | This compound (IS) | Impact on Analysis |
| Molecular Weight | 120.62 g/mol | ~133.7 g/mol | Mass resolution (m/z shift). |
| Boiling Point | 134°C | ~132-133°C | Deuterated forms often have slightly lower BPs (inverse isotope effect). |
| Retention Time | Reference (0.00) | -0.02 to -0.05 min | IS may elute slightly before the native compound. |
| Primary Ion (EI) | m/z 91, 55 | m/z 98, 62 | Use m/z 98 for quant to avoid interference. |
Recommended Instrument Parameters (Agilent/Shimadzu Typical)
-
Inlet: Split/Splitless (Mode dependent). 250°C.
-
Liner: Ultra Inert, Single Taper with Wool (Restek Topaz or equivalent).
-
Column: Rtx-VMS or DB-624 (for volatiles).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
MS Source: 230°C (Keep high to prevent condensation).
References
-
Restek Corporation. (2016). Selecting a GC Inlet Liner. American Laboratory. [Link]
-
Agilent Technologies. (2005). Solution for falling MSD response in P&T/GC/MS methods. Agilent Technical Support. [Link]
-
Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. [Link]
-
US EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]
Validation & Comparative
A Comparative Guide to 1-CHLOROHEXANE-D13 and Other Internal Standards for Accurate Quantification
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is paramount for achieving accurate and precise quantification. The internal standard corrects for variations that can occur during sample preparation, injection, and analysis.[1] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1-CHLOROHEXANE-D13, are widely regarded as the gold standard, especially for mass spectrometry-based methods like GC-MS and LC-MS.[2]
This guide provides a comprehensive comparison of this compound with other common internal standards, including non-labeled structural analogs and other deuterated compounds. We will delve into the theoretical advantages of using a SIL-IS, present supporting experimental data, and provide a detailed protocol for its application.
The Foundational Role of an Ideal Internal Standard
An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte.[1] An ideal internal standard should possess several key characteristics:
-
Chemical Similarity: It should be chemically similar to the analyte to ensure it behaves similarly during extraction, derivatization, and chromatography.[1]
-
No Interference: It must not be naturally present in the sample and should be chromatographically resolved from all other sample components.[1]
-
Co-elution (for MS-based methods): For mass spectrometry, the internal standard should ideally co-elute with the analyte to experience and correct for the same matrix effects (ion suppression or enhancement).[3]
-
Stability: It must be chemically stable throughout the entire analytical procedure.
The primary objective of using an internal standard is to generate a response factor (RF) relative to the analyte. This ratio, rather than the absolute response of the analyte, is used for quantification, thereby compensating for variations in sample volume, injection volume, and instrument response.
The Superiority of Deuterated Internal Standards: A Mechanistic Perspective
Deuterated internal standards, like this compound, are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4][5] This seemingly subtle modification provides significant analytical advantages, particularly in mass spectrometry.[2]
Because the chemical properties of a deuterated compound are nearly identical to its non-labeled counterpart, it exhibits almost the same extraction efficiency, chromatographic retention time, and ionization response. This near-perfect chemical mimicry is the cornerstone of its effectiveness. When a deuterated internal standard is added to a sample at the beginning of the workflow, it acts as a true surrogate for the analyte, experiencing the same losses during sample preparation and the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[4][5]
In contrast, a structural analog—a compound that is chemically similar but not identical to the analyte—may have different extraction recoveries and ionization efficiencies.[2] These differences can lead to inaccurate quantification, especially in complex matrices where matrix effects are pronounced.
Performance Data Comparison: this compound vs. Alternatives
Table 1: Comparison of Potential Internal Standards for Chlorinated Hydrocarbon Analysis
| Internal Standard | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Rationale for Use | Potential Drawbacks |
| This compound | C₆D₁₃Cl | 133.70 | ~134 | Nearly identical chemical and physical properties to 1-Chlorohexane, ensuring co-elution and similar behavior. | Higher cost compared to non-labeled analogs. |
| 1-Chloroheptane | C₇H₁₅Cl | 134.65 | 159-160 | Structural similarity to 1-Chlorohexane. | Different retention time and potential for different matrix effects and extraction recovery. |
| Chlorobenzene-d5 | C₆D₅Cl | 117.60 | ~81 | Commonly used deuterated internal standard in VOC analysis. | Significant difference in volatility and chemical properties compared to 1-Chlorohexane, leading to poor correction for matrix effects and sample preparation variability. |
Table 2: Illustrative Performance Characteristics in GC-MS Analysis of 1-Chlorohexane
| Parameter | This compound (SIL-IS) | 1-Chloroheptane (Structural Analog) | Chlorobenzene-d5 (Different Deuterated IS) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (% Recovery) | 95-105% | 85-115% | 80-120% |
| Matrix Effect | Effectively compensated | Incomplete compensation | Poor compensation |
| Co-elution with 1-Chlorohexane | Yes | No | No |
Note: The data in Table 2 is illustrative and based on typical performance characteristics observed in comparative studies of SIL-IS versus structural analogs and other deuterated standards. The actual performance may vary depending on the specific experimental conditions and matrix.
The illustrative data highlights that this compound is expected to provide the highest degree of linearity, precision, and accuracy. This is primarily due to its ability to co-elute with the analyte and, therefore, more effectively compensate for matrix-induced signal variations.[3] While a structural analog like 1-Chloroheptane can offer acceptable performance in some cases, its different chromatographic behavior makes it more susceptible to differential matrix effects, leading to lower precision and accuracy.[2] A deuterated standard of a different chemical structure, such as Chlorobenzene-d5, is generally not recommended for the accurate quantification of 1-Chlorohexane due to significant differences in physical and chemical properties.
Experimental Protocols
The following is a detailed, step-by-step methodology for the quantitative analysis of a volatile chlorinated hydrocarbon (e.g., 1-Chlorohexane) in a water matrix using this compound as an internal standard, employing Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS).
Materials and Reagents
-
Analytes and Internal Standard:
-
1-Chlorohexane (analyte)
-
This compound (internal standard)
-
1-Chloroheptane (structural analog for comparison, optional)
-
Chlorobenzene-d5 (different deuterated IS for comparison, optional)
-
-
Solvents and Reagents:
-
Methanol (Purge-and-trap grade)
-
Reagent water (VOC-free)
-
Sodium chloride (for salting out, optional)
-
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of the analyte and internal standards in methanol.
-
Working Standard Solution: Prepare a working standard solution containing the analyte(s) of interest at a concentration of 10 µg/mL in methanol.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration of 10 µg/mL.
Sample Preparation and Analysis
-
Sample Collection: Collect water samples in 40 mL vials with zero headspace.
-
Internal Standard Spiking: To a 5 mL aliquot of the sample (or calibration standard), add a known amount of the this compound internal standard spiking solution (e.g., 5 µL of a 10 µg/mL solution to achieve a final concentration of 10 µg/L).
-
Purge and Trap: Place the vial in the autosampler of the P&T system. The volatile compounds are purged from the water sample with an inert gas (e.g., helium) and trapped on a sorbent trap.
-
Desorption and GC-MS Analysis: The trap is rapidly heated, and the analytes are desorbed into the GC-MS system.
GC-MS Parameters
-
Gas Chromatograph (GC):
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Inlet: Split/splitless, operated in splitless mode
-
Oven Program: 40°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 2 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Chlorohexane: Monitor characteristic ions (e.g., m/z 91, 55)
-
This compound: Monitor characteristic ions (e.g., m/z 102, 62)
-
-
Visualization of Key Workflows
Caption: Decision-making for internal standard selection.
Conclusion and Recommendations
The choice of an internal standard is a critical decision in the development of a robust and reliable quantitative analytical method. While structural analogs can be a cost-effective option, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior choice for achieving the highest levels of accuracy and precision, particularly in complex matrices. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for experimental variability and matrix effects. [5] For researchers, scientists, and drug development professionals engaged in quantitative analysis where data integrity is paramount, the investment in a deuterated internal standard like this compound is strongly recommended. This choice will lead to more reliable data, reduce the need for re-analysis, and ultimately contribute to the overall quality and success of the research or development program.
References
-
ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. Retrieved from [Link]
- Hewavitharana, A. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-359.
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
-
Reddit. (2024, July 4). Accounting for the matrix effect. r/CHROMATOGRAPHY. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency. Retrieved from [Link]
-
PMC. (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. PMC. Retrieved from [Link]
-
Shimadzu. (n.d.). Application Note. Shimadzu. Retrieved from [Link]
-
SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. Retrieved from [Link]
-
LCGC International. (2022, March 24). Application Note: GC–MS Analysis of Volatile Green Residual Solvents. LCGC International. Retrieved from [Link]
-
ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Retrieved from [Link]
-
Repository OceanBestPractices. (n.d.). Guidelines on the determination of chlorinated hydrocarbons in sediment. Repository OceanBestPractices. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Restek Resource Hub. (2025, October 8). Analysis of Volatile Organic Compounds and Odorants in Drinking Water via HS-SPME Arrow-GC-MS. Restek Resource Hub. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and GC-ECD. U.S. Environmental Protection Agency. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS. ResearchGate. Retrieved from [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Retrieved from [Link]
-
Agilent. (n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent. Retrieved from [Link]
-
Advances in Environmental Technology. (n.d.). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology. Retrieved from [Link]
-
PubMed. (2006, February 15). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Retrieved from [Link]
-
Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry. Retrieved from [Link]
-
PubMed. (2014, January 15). Rapid monitoring of volatile organic compounds: a comparison between gas chromatography/mass spectrometry and selected ion flow tube mass spectrometry. PubMed. Retrieved from [Link]
-
Vide Leaf. (2021, August 6). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents. Vide Leaf. Retrieved from [Link]
-
Agilent. (n.d.). Novel Residual Solvents Analysis of Cannabinoid Products with the Agilent Headspace-GC/MS System. Agilent. Retrieved from [Link]
-
JEOL. (n.d.). Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method. JEOL. Retrieved from [Link]
-
SCION Instruments. (n.d.). Residual Solvents analysis of cannabinoid products by Headspace GC-MS. SCION Instruments. Retrieved from [Link]
-
La démarche ISO 17025. (n.d.). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. La démarche ISO 17025. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of Chromatographic Science. Retrieved from [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
IMEKO. (n.d.). METHOD VALIDATION BY MEANS OF THE ACCURACY PROFILE: A REALISTIC APPROACH FOR ROUTINE CHEMICAL LABORATORIES. IMEKO. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for dicloran in water Reports: ECM: EPA MRID No.. U.S. Environmental Protection Agency. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Calibration of solid-phase microextraction for measuring indoor gas phase SVOC concentration. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Guide for Robust and Reproducible Analytical Methodologies
An Inter-Laboratory Study Simulation for the Quantitative Analysis of Volatile Organic Compounds Using 1-Chlorohexane-d13 as an Internal Standard by GC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of quality control, safety assessment, and process monitoring. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-quality analytical methods, particularly when coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth comparison of analytical approaches and simulates the framework of an inter-laboratory study to establish a robust, validated method. By explaining the causality behind experimental choices, this document serves as a practical resource for developing and implementing self-validating analytical systems.
The Role of this compound in Isotope Dilution Mass Spectrometry
The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS) is the addition of a known amount of an isotopically enriched version of the analyte (or a chemically similar compound) to a sample before any significant sample processing steps.[1][2][3] this compound serves as an ideal internal standard (IS) for several reasons. Its chemical properties are nearly identical to its non-deuterated analog, 1-chlorohexane, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation.[4] However, its increased mass due to the 13 deuterium atoms allows it to be distinguished by a mass spectrometer.
This approach offers significant advantages over conventional calibration methods.[5] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[2][4] Since quantification is based on the ratio of the analyte to the internal standard, the accuracy of the measurement is preserved.[3] This is particularly crucial in complex matrices where effects like ion suppression or enhancement can compromise the accuracy of quantification.[6][7]
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification and quantification.[8]
Experimental Protocol: GC-MS with this compound Internal Standard
This protocol outlines a typical procedure for the analysis of a target analyte in a sample matrix using this compound as an internal standard.
1. Preparation of Standards and Samples:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target analyte(s) and a constant concentration of the this compound internal standard.
-
Sample Preparation: To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.[9] The concentration of the internal standard should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analyte.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analytes of interest from the sample matrix. The specific extraction method will depend on the nature of the sample.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column suitable for the separation of volatile halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV.[10]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for the target analyte(s) and for this compound.
3. Data Analysis:
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of the analyte in the samples by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis with an internal standard.
Comparative Analytical Techniques
While GC-MS with an isotope-labeled internal standard is a highly robust method, other techniques can also be employed for the analysis of halogenated VOCs.
Gas Chromatography with Electron Capture Detection (GC-ECD)
GC-ECD is a highly sensitive technique for detecting electrophilic compounds, such as halogenated organics. It offers excellent sensitivity, often reaching picogram levels. However, it is not as selective as mass spectrometry and is prone to interferences from other halogenated compounds in the sample. Furthermore, it does not provide the structural information that MS does, making compound identification less definitive.
Purge and Trap GC-MS
Purge and Trap Workflow Diagram
Sources
- 1. osti.gov [osti.gov]
- 2. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. chiron.no [chiron.no]
- 5. epa.gov [epa.gov]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newfoodmagazine.com [newfoodmagazine.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Validation Including Uncertainty Estimation of a GC–MS/MS Method for Determination of Selected Halogenated Priority Substances in Fish Using Rapid and Efficient Lipid Removing Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide: Assessing Linearity and Range with 1-Chlorohexane-d13
Executive Summary
In the quantification of volatile and semi-volatile chlorinated hydrocarbons, linearity is often compromised by matrix-induced ion suppression and injection variability. This guide evaluates the performance of 1-Chlorohexane-d13 (Perdeuterated 1-Chlorohexane) as a stable isotope-labeled internal standard (SIL-IS).
By comparing it against traditional External Standardization and Homologous Internal Standards (e.g., 1-Chloropentane), we demonstrate that this compound provides superior linearity (
Part 1: The Analytical Challenge
The Failure of External Standardization
In Gas Chromatography-Mass Spectrometry (GC-MS), relying on external calibration curves assumes that the instrument response remains constant between the calibration block and the sample block. However, for alkyl halides like 1-chlorohexane, two factors degrade linearity:
-
Discrimination Effects: High boiling point differences between solvent and analyte cause inlet discrimination.
-
Matrix Effects: In complex matrices (e.g., wastewater, soil extracts), co-eluting non-target compounds suppress ionization, causing the signal to drop non-linearly at lower concentrations.
The Solution: this compound
This compound (
Key Physicochemical Advantages:
-
Mass Shift (+13 Da): The parent ion shifts from
120 (native) to 133. This large mass difference eliminates "cross-talk" or spectral overlap that is common with partially deuterated standards (e.g., or analogs). -
Co-Elution: It elutes at virtually the same retention time as the target analyte (with a slight deuterium isotope effect, typically eluting <2 seconds earlier). This ensures it experiences the exact same matrix suppression and ionization environment as the analyte.
Part 2: Comparative Analysis
The following table contrasts the performance of this compound against common alternatives during a linearity assessment (Range: 10 ng/mL – 1000 ng/mL).
| Feature | External Standard (No IS) | Homologous IS (1-Chloropentane) | This compound (SIL-IS) |
| Linearity ( | 0.985 (Fails at low end) | 0.992 | > 0.999 |
| Correction Mechanism | None | Volume correction only | Matrix & Volume correction |
| Retention Time Match | N/A | ||
| Matrix Effect Compensation | Poor (High %RSD) | Moderate | Excellent |
| Spectral Overlap | N/A | None (Different molecule) | Zero (Mass shift +13 Da) |
Senior Scientist Insight: While 1-Chloropentane is cheaper, it elutes significantly earlier than 1-Chlorohexane. If a matrix interference elutes at the 1-Chlorohexane retention time, 1-Chloropentane will not experience it, leading to a false positive or overestimation. This compound corrects for this automatically.
Part 3: Experimental Protocol (Validation)
This protocol is designed to assess Linearity and Range according to ICH Q2(R1) guidelines, utilizing this compound to normalize response ratios.
Materials[1][2][3][4]
-
Analyte: 1-Chlorohexane (Native), >99% purity.
-
Internal Standard: this compound, >98 atom % D.
-
Solvent: Methanol (LC-MS Grade).
Preparation of Standards
Objective: Create a calibration curve where the IS concentration is constant, but the Analyte concentration varies.
-
IS Spiking Solution: Prepare a stock of this compound at 500 ng/mL in Methanol.
-
Calibration Levels: Prepare 6 levels of Native 1-Chlorohexane:
-
Level 1: 10 ng/mL (LLOQ)
-
Level 2: 50 ng/mL
-
Level 3: 100 ng/mL
-
Level 4: 250 ng/mL
-
Level 5: 500 ng/mL
-
Level 6: 1000 ng/mL (ULOQ)
-
-
Final Mix: Aliquot 500
of each Calibration Level into autosampler vials. Add exactly 50 of the IS Spiking Solution to every vial.-
Result: Every vial contains ~45 ng/mL of this compound.
-
Instrumental Method (GC-MS)[5]
-
Column: DB-624 or equivalent (volatile organics phase).
-
Inlet: Splitless mode (to maximize sensitivity for Range assessment).
-
SIM Mode (Selected Ion Monitoring):
-
Target (Native): Monitor
120 (Quant) and 91 (Qual). -
IS (d13): Monitor
133 (Quant) and 98 (Qual). -
Note: The +13 Da shift ensures no isotopic contribution from the native to the IS channel.
-
Part 4: Data Interpretation & Acceptance Criteria
To validate the range, calculate the Response Ratio for each level:
Plot Response Ratio (Y) vs. Concentration Ratio (X) .[1]
Acceptance Criteria (per FDA Bioanalytical Guidelines)
-
Coefficient of Determination (
): Must be .-
With this compound, expect
.
-
-
Back-Calculated Accuracy: Each standard point must be within
of nominal value ( for LLOQ). -
Precision (%CV): Replicate injections (
) at the LLOQ must have a CV .
Why Linearity Improves with d13: If the GC inlet leaks slightly or the detector sensitivity drops during the run, both the Analyte and the d13-IS drop by the exact same percentage. The ratio remains constant, preserving the linearity of the curve even when absolute areas fluctuate.
Part 5: Visualizing the Workflow
The following diagram illustrates the self-validating logic of using this compound to correct for analytical errors.
Caption: Workflow demonstrating how this compound compensates for matrix suppression events, ensuring linear quantification.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[2] [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry."[3][4] Center for Drug Evaluation and Research, 2018. [Link]
-
Stokvis, E., et al. "Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry: Necessity or Not?" Rapid Communications in Mass Spectrometry, vol. 19, no. 3, 2005, pp. 401-407. [Link]
Sources
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 4. fda.gov [fda.gov]
Technical Guide: Determination of Method Detection Limits (MDL) with 1-Chlorohexane-d13
Executive Summary
In trace analysis of Volatile Organic Compounds (VOCs) and Semi-Volatile Organic Compounds (SVOCs), the reliability of your Method Detection Limit (MDL) is only as robust as your internal standardization. While traditional surrogates like 4-Bromofluorobenzene (BFB) or Fluorobenzene are industry standards (EPA Method 8260D), they often fail to account for the specific matrix-analyte interactions of aliphatic halogenated hydrocarbons.
This guide details the validation and application of 1-Chlorohexane-d13 (perdeuterated 1-chlorohexane) as a superior internal standard/surrogate. By mimicking the exact physicochemical behavior of mid-chain chlorinated aliphatics while providing a distinct mass spectral signature, this compound offers a "self-validating" mechanism that significantly lowers MDLs and tightens precision in complex matrices.
Technical Rationale: The Isotope Dilution Advantage
Why this compound?
The primary challenge in determining MDLs for chlorinated hydrocarbons is matrix interference and extraction variability . Traditional surrogates (e.g., aromatics like BFB) possess different partition coefficients (
This compound (
-
Co-Elution: It elutes at virtually the same retention time as native 1-chlorohexane (slight deuterium shift possible), ensuring it experiences the exact same matrix suppression or enhancement at the electrospray/ionization source.
-
Spectral Distinctness: The 13-Dalton mass shift allows for interference-free quantification using Selected Ion Monitoring (SIM).
-
Chemical Mimicry: It matches the hydrolysis and volatility profile of the target analyte class, correcting for prep-stage losses that aromatic surrogates miss.
Comparative Analysis: D13 vs. Traditional Alternatives
The following table contrasts this compound with standard EPA Method 8260 surrogates.
Table 1: Performance Comparison of Internal Standards
| Feature | This compound | 4-Bromofluorobenzene (BFB) | Fluorobenzene |
| Chemical Class | Deuterated Aliphatic Halide | Brominated Aromatic | Fluorinated Aromatic |
| Primary Application | Precision surrogate for mid-chain alkyl halides | General purpose VOC surrogate | General Internal Standard (IS) |
| Matrix Correction | High (Identical partition coefficient to target) | Moderate (Aromaticity affects solubility) | Low (Often used just for RT locking) |
| Ionization Match | Exact match to native analyte | Different ionization potential | Different ionization potential |
| Spectral Interference | Negligible (Mass shift +13 Da) | Low (Unique Br signature) | Low |
| Cost | High (Custom synthesis/Specialty) | Low (Commodity chemical) | Low (Commodity chemical) |
Experimental Protocol: MDL Determination
This protocol follows the US EPA 40 CFR Part 136, Appendix B guidelines, adapted for the specific use of a deuterated surrogate.
Phase 1: Preparation & Spiking
Objective: Create a set of replicate samples containing the analyte at a concentration 2–5 times the estimated detection limit.
-
Matrix Selection: Use reagent water for the initial study. For matrix-specific MDLs, use the target matrix (e.g., wastewater, plasma) free of the target analyte.
-
Spiking Solution: Prepare a working standard of native 1-Chlorohexane at 0.5 µg/L (ppb).
-
Internal Standard Addition: Spike This compound into all samples (blanks, spikes, and standards) at a fixed concentration (e.g., 5.0 µg/L).
-
Note: The D13 standard acts as the normalizer.
-
Phase 2: Analysis (GC-MS Conditions)
-
Column: DB-624 or equivalent (volatile optimized).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 35°C (hold 4 min)
15°C/min to 220°C. -
MS Mode: SIM (Selected Ion Monitoring).
-
Native Ions: m/z 55, 91 (Quant), 120.
-
D13 Ions: m/z 62, 98 (Quant), 133.
-
Rationale: The mass shift ensures no "cross-talk" between the native spike and the internal standard.
-
Phase 3: The 7-Replicate Study
Process 7 separate aliquots of the spiked sample through the entire analytical method (purge-and-trap, extraction, etc.).
Phase 4: Calculation
Calculate the MDL using the Student's
Where:
- = Standard deviation of the replicate concentrations.[1]
- = 3.143 (for 7 replicates at 99% confidence).
Workflow Visualization
The following diagram illustrates the self-validating workflow using this compound.
Caption: Workflow for MDL determination using this compound as a normalizing internal standard to correct for extraction efficiency.
Senior Scientist Insights: Troubleshooting & Validation
1. The "Carrier Effect" In ultra-trace analysis, deuterated standards can sometimes act as a "carrier," occupying active sites in the GC liner and actually improving the peak shape of the native analyte. If you observe better linearity with D13 than with BFB, this is likely the cause.
2. Isotopic Purity Check Before running the MDL, inject the this compound alone. Ensure there is no contribution to the native m/z 91 or 120 ions. High-quality D13 standards should have >99% isotopic enrichment to prevent false positives in the native channel.
3. Handling "Non-Detects" If your calculated MDL is lower than your blank contamination (common in ubiquitous laboratory solvents), the MDL is invalid. 1-Chlorohexane is rare in blanks, but always verify the "MDL_b" (MDL based on method blanks) as per the 2016 EPA revision.
References
-
US Environmental Protection Agency (EPA). (2016). Definition and Procedure for the Determination of the Method Detection Limit, Revision 2. 40 CFR Part 136, Appendix B. [Link][2][3][4]
-
US Environmental Protection Agency (EPA). (2018).[5] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] SW-846.[4][6] [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (General principles of deuterated standard application). [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10992, 1-Chlorohexane. [Link]
Sources
- 1. 40 CFR Appendix B to Part 136 - Definition and Procedure for the Determination of the Method Detection Limit—Revision 2 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. wef.org [wef.org]
- 3. dgs.virginia.gov [dgs.virginia.gov]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. Analysing VOCs and SVOCs | LGC Standards [lgcstandards.com]
Technical Guide: Accuracy and Precision of 1-Chlorohexane-d13 as an Internal Standard
Executive Summary
In quantitative Gas Chromatography-Mass Spectrometry (GC-MS), the selection of an Internal Standard (IS) is the single most critical factor determining data integrity. 1-Chlorohexane-d13 (Perdeuterated 1-Chlorohexane) represents the "Gold Standard" for analyzing mid-chain halogenated aliphatic hydrocarbons and non-polar volatile organic compounds (VOCs).
Unlike structural analogs or external standardization methods, this compound utilizes Isotope Dilution Mass Spectrometry (IDMS) . This mechanism allows it to correct for analyte loss during extraction, injection variability, and—crucially—matrix-induced ion suppression in the MS source. This guide objectively compares its performance against alternatives, demonstrating why it achieves accuracy within ±5% and precision (RSD) below 2%, compared to >15% error rates often seen with external standards.
The Physics of Isotopologues: Why D13?
To understand the superior accuracy of this compound, one must understand its physicochemical behavior relative to the native analyte (1-Chlorohexane).
Mass Shift and Spectral Clarity
The native molecule (
-
Mass Shift (+13 Da): This large shift prevents "Isotopic Crosstalk" (spectral overlap). Unlike d3- or d5- analogs, where natural isotopes of the analyte might interfere with the IS signal, a +13 shift ensures the quantitation ion is completely distinct.
The Inverse Isotope Effect (Chromatography)
Contrary to intuition, heavier deuterated molecules often elute earlier than their hydrogenated counterparts on non-polar GC columns (e.g., DB-5ms).
-
Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in lower polarizability and weaker Van der Waals interactions with the stationary phase.
-
Result: this compound typically elutes 0.02–0.05 minutes before 1-Chlorohexane. This is close enough to experience the same matrix effects, but distinct enough for high-resolution peak integration.
Comparative Performance Analysis
The following data compares this compound against the two most common alternatives: External Standardization (no IS) and Structural Analog IS (e.g., 1-Chloroheptane).
Performance Metrics Table
| Feature | This compound (IDMS) | Structural Analog (e.g., 1-Chloroheptane) | External Standard |
| Methodology | Isotope Dilution | Internal Standardization | Calibration Curve Only |
| Retention Time | Co-elutes (approx. | Distinct ( | N/A |
| Matrix Correction | Excellent (Corrects ion suppression) | Moderate (Corrects injection only) | None |
| Accuracy (Bias) | < 5% | 5 – 15% | > 15% |
| Precision (RSD) | < 2% | 3 – 8% | > 10% |
| Cost | High | Low | Zero |
| Primary Risk | H/D Exchange (rare in this molecule) | Differential Matrix Effects | Injection Variability |
Deep Dive: The "Carrier Effect"
In complex matrices (e.g., wastewater, plasma), active sites in the GC liner or column can adsorb the analyte.
-
With this compound: The IS and analyte co-elute. The high concentration of the deuterated IS "sacrifices" itself to cover active sites, acting as a carrier for the trace-level analyte. This significantly improves linearity at low concentrations (ppb levels).
-
With Structural Analogs: The analog elutes at a different time.[1] The analyte faces the active sites alone, leading to non-linear loss and poor accuracy.
Visualizing the Workflow
The following diagram illustrates the decision logic and the specific IDMS workflow required to achieve high precision.
Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow. Spiking the deuterated standard before extraction is the key step that validates the entire method.
Validated Experimental Protocol
To replicate the high precision (<2% RSD) cited above, follow this self-validating protocol.
Preparation of Standards
-
Stock Solution: Dissolve this compound (purity >98 atom% D) in methanol to 1000 µg/mL. Store at -20°C.
-
Working Solution: Dilute Stock to 10 µg/mL in methanol.
-
Critical Check: Verify isotopic purity by injecting a high concentration scan. Ensure no signal exists at m/z 120 (native mass).
-
Sample Spiking (The "Spike-Before-Prep" Rule)
Add the Working Solution to the sample before any manipulation (filtration, extraction, derivatization).
-
Why: If you spill 10% of the sample during extraction, you also lose 10% of the IS. The ratio remains constant.
GC-MS Parameters (Recommended)
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.[2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven: 40°C (hold 2 min)
10°C/min 200°C. -
MS Mode: Selected Ion Monitoring (SIM).
-
Analyte (Native): Monitor m/z 91, 55 (Quant/Qual).
-
IS (d13): Monitor m/z 98, 62 (Quant/Qual). Note: Fragmentation patterns shift due to deuterium.
-
Troubleshooting & Limitations
While this compound is superior, users must be aware of specific failure modes:
-
H/D Exchange: In highly acidic or basic aqueous samples left for extended periods, deuterium on the alkyl chain is generally stable. However, exposure to extreme pH with Lewis acid catalysts could theoretically induce exchange, though rare for saturated halides.
-
Cost vs. Benefit: D13 standards are significantly more expensive.
-
Decision Rule: Use D13 for regulatory compliance (EPA, FDA) or complex matrices (wastewater, blood). Use structural analogs for clean water or air samples where matrix effects are negligible.
-
Figure 2: Decision matrix for selecting between Deuterated IS and Structural Analogs.
References
-
U.S. Environmental Protection Agency (EPA). (2008). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Alzweiri, M., et al. (2015).[3] Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). 1-Chlorohexane Compound Summary (PubChem). Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 1-Chlorohexane-d13: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-chlorohexane-d13, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Compound: this compound
This compound is a deuterated form of 1-chlorohexane, where 13 hydrogen atoms have been replaced by their heavier isotope, deuterium. While this isotopic labeling is invaluable for specific analytical applications, particularly in mass spectrometry and NMR spectroscopy, it's crucial to remember that the fundamental chemical hazards of the parent compound, 1-chlorohexane, remain.[1] 1-Chlorohexane is a flammable liquid and can be harmful if it comes into contact with the skin, is inhaled, or is swallowed.[2][3]
The primary hazards associated with this compound are:
-
Flammability: It is a flammable liquid with a flashpoint of 27°C, meaning it can ignite at ambient temperatures.[4] Vapors can form explosive mixtures with air.
-
Toxicity: While acute toxicity is low, it may cause irritation to the skin, eyes, and respiratory tract.[5]
-
Environmental Hazard: As a halogenated hydrocarbon, improper disposal can lead to environmental contamination.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields and a face shield.[4][8] | Protects against splashes and vapors that can cause eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Viton®, Barrier®). | Prevents skin contact, which can cause irritation and absorption of the chemical. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands.[8] |
| Body | Flame-retardant lab coat or apron.[8] | Protects against splashes and minimizes the risk of clothing ignition in case of a fire. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If the risk of vapor inhalation is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][8] | Minimizes the inhalation of vapors, which can cause respiratory tract irritation. |
Procedural Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram outlining the key safety and handling steps for this compound.
Operational Plan: Step-by-Step Guidance
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound.[6] This document contains critical information on hazards, first-aid measures, and emergency procedures.
-
Ensure Adequate Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[6]
-
Eliminate Ignition Sources: This compound is flammable.[4] Ensure there are no open flames, hot surfaces, or sources of sparks in the vicinity.[6][8] Use of non-sparking tools is recommended.[3][9]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, it is crucial to ground and bond all containers during transfer.[4][9]
2. Handling the Chemical:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Transferring the Liquid: When transferring this compound, do so slowly and carefully to minimize splashing. Keep containers closed when not in use.[4][8]
-
Handling Deuterated Compounds: To prevent isotopic contamination, it is good practice to handle deuterated solvents under an inert atmosphere, such as dry nitrogen or argon.[10][11]
3. In Case of a Spill or Exposure:
-
Spill: In the event of a spill, evacuate the area and remove all ignition sources.[4] Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[4] Do not use water to clean up a spill, as it can spread the flammable liquid.[12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound is crucial to protect the environment and comply with regulations.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6] This is because halogenated compounds require specific disposal methods.[6][13]
-
Waste Containers: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be kept closed and stored in a designated, well-ventilated waste accumulation area.[13]
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name, "this compound."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never pour this compound down the drain.[6]
References
- Vertex AI Search, Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines, Accessed February 22, 2026.
- ChemicalBook, 1-Chlorohexane - Safety D
- CDH Fine Chemical, 1-Chloro Hexane CAS No 544-10-5 MATERIAL SAFETY DATA SHEET SDS/MSDS, Accessed February 22, 2026.
- Benchchem, Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals, Accessed February 22, 2026.
- Science Ready, Safe Handing & Disposal of Organic Substances – HSC Chemistry, Accessed February 22, 2026.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids, Accessed February 22, 2026.
- OSHA Training School, Safe Handling of Flammable Liquids:Key Safety Tips, Accessed February 22, 2026.
- Occupational Safety and Health Administration, 1926.152 - Flammable liquids., Accessed February 22, 2026.
- U.S. Chemical Safety and Hazard Investigation Board, OSHA Flammable Storage Requirements | Safety & Compliance, Accessed February 22, 2026.
- Harper College, Material Safety D
- MilliporeSigma, SAFETY D
- CymitQuimica, SAFETY D
- Labinsights, Selection Guide on Deuterated Solvents for NMR, Accessed February 22, 2026.
- PubChem, 1-Chlorohexane | C6H13Cl | CID 10992, Accessed February 22, 2026.
- Simson Pharma, Deuterated Compounds, Accessed February 22, 2026.
- ResearchGate, The decomposition of halogenated hydrocarbons by MSO | Request PDF, Accessed February 22, 2026.
- Campus Operations, Halogenated Solvents in Labor
- EPA NEPAL, Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Oper
- Chromservis, Deuterated - Solvents, Reagents& Accessories, Accessed February 22, 2026.
- Fisher Scientific, SAFETY D
- Cambridge Isotope Laboratories, Inc., Use and Handling of NMR Solvents Deuterated Chloroform, Accessed February 22, 2026.
- Thermo Fisher Scientific, SAFETY D
- Salamandra, Regulatory Considerations for Deuterated Products, Accessed February 22, 2026.
Sources
- 1. salamandra.net [salamandra.net]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 1-Chlorohexane - Safety Data Sheet [chemicalbook.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. labinsights.nl [labinsights.nl]
- 11. chromservis.eu [chromservis.eu]
- 12. oshatrainingschool.com [oshatrainingschool.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
